Dibutyldioxodistannoxane
Description
Historical Trajectories and Evolution of Organostannoxane Chemistry
The journey of organotin chemistry began in 1849 with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. sci-hub.st This discovery laid the groundwork for a field that would see exponential growth, particularly in the 20th century, spurred by the advent of Grignard reagents which simplified the formation of tin-carbon (Sn-C) bonds. sci-hub.stchemsrc.com Early investigations primarily focused on organotin halides and their reactions.
A pivotal moment in the evolution of this field was the study of the hydrolysis products of diorganotin dihalides. Initially, these products, with the general formula R₂SnO, were presumed to be simple monomers, analogous to ketones in organic chemistry. chemsrc.comuni.lu However, in 1913, Smith and Kipping demonstrated that these so-called "diorganyltin oxides" were, in fact, polymeric in nature, consisting of repeating -(R₂SnO)- units. uni.lu This led to the understanding of polydiorganylstannoxanes, which are typically solid materials insoluble in most solvents. uni.lu
The term "distannoxane" refers to compounds containing a Sn-O-Sn linkage. These structures, particularly tetraalkyldistannoxanes, became a focal point of research. They are often formed as dimers with the formula [R₂SnX]₂O₂, where X can be a variety of functional groups like halides or carboxylates. chemsrc.com The progressive hydrolysis of compounds like dibutyltin (B87310) dichloride first yields dichlorodistannoxanes, which have found extensive use as catalysts, before proceeding to the polymeric dibutyltin oxide. google.com This historical development from simple organotin species to complex, functionalized stannoxane frameworks underscores the rich and evolving nature of this area of chemistry.
Table 1: Key Milestones in Organostannoxane Chemistry
| Year | Discovery/Development | Significance |
|---|---|---|
| 1849 | Isolation of diethyltin diiodide by Edward Frankland. sci-hub.st | Marks the beginning of organotin chemistry. sci-hub.st |
| Early 1900s | Application of Grignard reagents. chemsrc.com | Facilitated the synthesis of compounds with Sn-C bonds, accelerating research in the field. chemsrc.com |
| 1913 | Smith and Kipping's work on diorganyltin oxides. uni.lu | Revealed the polymeric nature of R₂SnO compounds, leading to the concept of polydiorganylstannoxanes. uni.lu |
| Mid-20th Century | Discovery of industrial applications for organotin compounds. google.com | Spurred significant growth in research and production, particularly for PVC stabilizers and biocides. google.com |
Significance of Organotin Oxides in Applied Chemistry
Organotin oxides and their derivatives, including distannoxanes, hold a position of considerable importance in various industrial and chemical processes. Their utility stems from the unique properties conferred by the tin-oxygen backbone, which can be tailored by altering the organic substituents on the tin atom.
One of the most significant applications of diorganotin compounds is as heat stabilizers for polyvinyl chloride (PVC). chemsrc.com This application consumes a substantial amount of tin annually, with diorganotin dithiolates being a primary class of compounds used for this purpose. chemsrc.com They function by removing unstable allylic chloride groups and scavenging hydrogen chloride, thereby preventing the degradation of the polymer. chemsrc.com
In the realm of catalysis, organotin oxides are indispensable. Diorganotin compounds, such as dibutyltin oxide and dibutyltin dilaurate, are widely used as catalysts in several key industrial reactions:
Polyurethane Formation: They catalyze the reaction between isocyanates and diols to form polyurethanes, which are used in foams, coatings, and adhesives. chemsrc.comajcsd.org
Silicone Vulcanization: They are used in room temperature vulcanized (RTV) silicones, facilitating the crosslinking reactions that cure the material. lookchem.com
Transesterification and Esterification: Stannous and organotin compounds are effective catalysts for producing esters and polyesters, particularly at high temperatures. lookchem.com They offer the advantage of minimizing side reactions compared to strong acid or base catalysts, leading to higher product purity. lookchem.com Dibutyltin oxide, for instance, is an effective catalyst for the transesterification of methyl methacrylate (B99206) at 100°C. lookchem.com
Furthermore, specific organotin oxides like tributyltin oxide have been historically used as potent biocides, particularly as fungicides in wood preservation and textiles. chemsrc.comguidechem.com Triphenyltin (B1233371) derivatives have also seen use as agricultural fungicides. chemsrc.comguidechem.com
Table 2: Major Applications of Organotin Oxides
| Application Area | Specific Use | Example Compound(s) |
|---|---|---|
| Polymer Stabilization | Heat stabilizer for PVC. chemsrc.com | Diorganotin dithiolates, Dibutyltin dilaurate. chemsrc.com |
| Catalysis | Polyurethane synthesis. chemsrc.comajcsd.org | Dibutyltin dilaurate. ajcsd.org |
| Silicone curing (RTV). lookchem.com | Dibutyltin oxide. lookchem.com | |
| Esterification and transesterification reactions. lookchem.comdrugfuture.com | Dibutyltin oxide, Monobutyltin (B1198712) oxide. lookchem.comdrugfuture.com | |
| Biocides | Wood preservation, fungicides. chemsrc.comguidechem.com | Tributyltin oxide. chemsrc.comguidechem.com |
Scope and Academic Relevance of Dibutyldioxodistannoxane Studies
This compound (CAS No: 50378-14-8) is a specific type of distannoxane that has garnered attention within the academic community primarily for its structural characteristics and catalytic potential. chemsrc.comajcsd.org Its structure is often represented as a dimer of dibutyltin oxide units, though its exact form can be complex. The progressive hydrolysis of dibutyltin dichloride leads to intermediates like 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane, a closely related and well-studied precursor. google.com
The academic relevance of studying this compound and its analogues lies in several key areas:
Catalysis Research: As part of the broader family of organotin catalysts, distannoxanes are investigated for their efficacy in various organic transformations. Research has demonstrated that 1,3-disubstituted tetraalkyldistannoxanes are highly efficient initiators for the ring-opening polymerization of lactones, such as β-butyrolactone, to produce polyesters. sci-hub.st Studies focus on understanding how the structure of the distannoxane catalyst influences the reaction rate, polymer molecular weight, and stereochemistry. sci-hub.st
Structural Chemistry: The ability of tin to expand its coordination number beyond four leads to structurally complex and interesting molecules. chemsrc.com Organotin oxides and hydroxides, especially diorganotin derivatives, are more structurally intricate than their triorgano counterparts. chemsrc.com Research into compounds like this compound contributes to the fundamental understanding of Sn-O-Sn bond angles, Sn-C bond lengths, and the formation of supramolecular structures like cages and aggregates.
Synthetic Methodology: The synthesis of functionalized distannoxanes is an active area of research. For example, reacting dibutyltin oxide with other reagents allows for the creation of distannoxanes with specific functional groups, which can then be used as building blocks or catalysts in further synthetic steps. google.com
The study of this compound provides a platform for exploring fundamental concepts in organometallic chemistry, catalysis, and materials science, with potential applications in the development of new synthetic methods and polymeric materials.
Table 3: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 50378-14-8 chemsrc.comajcsd.org |
| Molecular Formula | C₈H₁₈O₃Sn₂ chemsrc.comuni.lu |
| Molecular Weight | 399.63 g/mol chemsrc.com |
Properties
CAS No. |
50378-14-8 |
|---|---|
Molecular Formula |
C8H18O3Sn2 |
Molecular Weight |
399.65 g/mol |
IUPAC Name |
butyl-[butyl(oxo)stannanyl]oxy-oxotin |
InChI |
InChI=1S/2C4H9.3O.2Sn/c2*1-3-4-2;;;;;/h2*1,3-4H2,2H3;;;;; |
InChI Key |
AJZVXTZIQWSLHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](=O)O[Sn](=O)CCCC |
Origin of Product |
United States |
Ii. Synthetic Strategies and Mechanistic Pathways for Dibutyldioxodistannoxane
Precursor Compounds and Reagents in Stannoxane Synthesis
The foundation of stannoxane synthesis lies in the selection of appropriate starting materials. Organotin halides are the most common precursors, which are then subjected to hydrolysis and condensation to yield the desired distannoxane structure.
Organotin halides are pivotal starting materials in the synthesis of a wide array of organotin compounds, including oxides and hydroxides. rjpbcs.comorientjchem.org For the synthesis of dibutyldioxodistannoxane, diorganotin dihalides, specifically dibutyltin (B87310) dichloride (Bu2SnCl2), are the most frequently employed precursors. rjpbcs.comgoogle.com These compounds are typically prepared through methods like the comproportionation reaction of tetraorganotins (like tetrabutyltin) with tin tetrachloride (SnCl4) or through direct synthesis routes involving the reaction of metallic tin with alkyl halides. rjpbcs.comresearchgate.netgoogle.com
The reactivity of the tin-halogen bond makes these compounds susceptible to nucleophilic substitution, which is the key step in their conversion to stannoxanes. The hydrolysable nature of these halides necessitates that subsequent reactions are often carried out in anhydrous organic solvents if complex formation is the goal, but this very property is exploited for the synthesis of oxides. sysrevpharm.org
Table 1: Key Organotin Halide Precursors for Stannoxane Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Dibutyltin Dichloride | (C4H9)2SnCl2 | Primary starting material for hydrolytic synthesis of dibutyltin oxide, the precursor to this compound. rjpbcs.comgoogle.com |
| Dibutyltin Dibromide | (C4H9)2SnBr2 | An alternative to the dichloride, used in similar direct synthesis and subsequent hydrolysis reactions. |
Hydrolysis and condensation are the core chemical transformations in the most common synthetic routes to stannoxanes. unizin.orgyoutube.com
Hydrolysis: This reaction involves the cleavage of a chemical bond by the insertion of a water molecule. youtube.com In the context of stannoxane synthesis, the tin-halide bond of a precursor like dibutyltin dichloride is hydrolyzed to form a tin-hydroxyl (Sn-OH) group, with the concurrent formation of hydrochloric acid (HCl). rjpbcs.com This step is often facilitated by a base, such as sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, to neutralize the acid produced and drive the reaction to completion. rjpbcs.com The initial product of hydrolysis is a diorganotin dihydroxide, R2Sn(OH)2.
Condensation: This reaction involves the joining of two or more molecules, usually with the elimination of a small molecule such as water or an alcohol. unizin.org Following hydrolysis, the unstable dihydroxide intermediates readily undergo condensation. Two Sn-OH groups react to form a tin-oxygen-tin (Sn-O-Sn) bridge, releasing a molecule of water. uni-saarland.de This process of repeated condensation leads to the formation of polymeric organotin oxides, which are often intractable solids. rjpbcs.com The formation of the dimeric this compound is a specific, controlled outcome of these fundamental reactions. The rates of both hydrolysis and condensation are influenced by factors such as pH, temperature, and the presence of catalysts. adhesivesmag.comresearchgate.net
Targeted Synthesis Methodologies
To overcome the formation of insoluble polymeric solids and to target specific stannoxane structures like the dimeric this compound, several synthetic methodologies have been developed. These range from controlled hydrolytic routes to water-free condensation approaches.
This is the most conventional and widely used method for preparing organotin oxides. The synthesis typically begins with the hydrolysis of a diorganotin dihalide, such as dibutyltin dichloride, in an aqueous solution containing a base. rjpbcs.comgoogle.com
A common industrial route involves reacting dibutyltin dichloride with a caustic soda (sodium hydroxide) solution. google.com This process leads to the formation of dibutyltin oxide (DBTO) as a hydrated precipitate. google.comenv.go.jp While often represented as Bu2SnO, dibutyltin oxide is a polymeric solid with a complex network of Sn-O-Sn bonds. rjpbcs.comorientjchem.org The conversion of this polymeric oxide into the discrete, cyclic dimer, this compound, requires specific reaction conditions, often involving controlled azeotropic removal of water from a solution of the oxide in an organic solvent like toluene (B28343). This process breaks down the polymer and allows the thermodynamically stable dimer to form.
To achieve greater control over the final structure and avoid the challenges associated with the insolubility of polymeric intermediates, non-hydrolytic methods have been explored. researchgate.netrsc.org These non-hydrolytic sol-gel (NHSG) routes form the metal-oxygen-metal backbone using oxygen donors other than water. mdpi.comnih.gov
Potential non-hydrolytic pathways for stannoxane synthesis could involve the reaction of an organotin halide with an oxygen-containing compound like a metal alkoxide, ether, or carboxylate. mdpi.comnih.gov For example, the reaction between a diorganotin dihalide (R2SnX2) and a diorganotin dialkoxide (R2Sn(OR')2) could, in principle, yield a stannoxane with the elimination of an alkyl halide (R'X). These methods offer the advantage of occurring in non-aqueous media, which can lead to more homogeneous and well-defined products. mdpi.com While widely applied to other metal oxides like silica (B1680970) and titania, specific, well-documented examples of NHSG routes for the targeted synthesis of this compound are less common in the literature but represent a promising area for research. researchgate.net
Solid-phase synthesis, a technique where reactions are carried out on a polymeric resin or solid support, offers advantages in product purification and process automation. While the application of organotin reagents in solid-phase organic synthesis is well-documented, particularly using stannoxanes to cleave esters from resins, the synthesis of stannoxanes on a solid support is not a conventional method. tandfonline.comtandfonline.com
Theoretically, a solid-phase approach could involve anchoring a dibutyltin species to a suitable resin. Subsequent on-resin hydrolysis and condensation reactions, followed by cleavage from the support, could potentially yield the desired distannoxane. This methodology could offer a high degree of control and facilitate the isolation of the product. However, this remains a largely exploratory area for the synthesis of simple organotin oxides like this compound.
Table 2: Comparative Overview of Synthesis Methodologies for this compound
| Methodology | Typical Reagents | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrolytic Condensation | Dibutyltin dichloride, Sodium hydroxide, Water, Organic solvent (for purification). google.com | Aqueous hydrolysis followed by azeotropic dehydration in an organic solvent. | Well-established, uses readily available and relatively inexpensive precursors. rjpbcs.comgoogle.com | Can produce insoluble polymeric intermediates; requires careful control to isolate the dimer. rjpbcs.com |
| Non-Hydrolytic Condensation | Organotin halides, Organotin alkoxides, Ethers. mdpi.comnih.gov | Anhydrous organic solvents, often at elevated temperatures. | Better control over homogeneity; avoids water and formation of intractable precipitates. rsc.orgmdpi.com | Precursors can be more expensive; less established for simple stannoxane synthesis. |
Reaction Kinetics and Thermodynamic Considerations in Formation
The formation of this compound, primarily through the hydrolysis and subsequent condensation of dibutyltin precursors, is governed by fundamental principles of chemical kinetics and thermodynamics. The reaction rate is a critical parameter, influenced by reactant concentrations, temperature, and the presence of catalysts. byjus.comlibretexts.org
Generally, the process begins with the hydrolysis of a dibutyltin dihalide (e.g., dibutyltin dichloride) or the hydration of dibutyltin oxide. wikipedia.orgnahrainuniv.edu.iq The rate of this initial step is dependent on the concentration of the tin precursor and water. The subsequent condensation of the resulting hydroxylated intermediates to form the Sn-O-Sn bond is often the rate-determining step.
Kinetic studies, often performed using techniques like reaction progress kinetic analysis (RPKA), allow for the determination of rate laws under synthetically relevant conditions where multiple reactant concentrations change over time. wikipedia.org The rate of reaction can be monitored through various means, including reaction calorimetry, which measures the heat evolved and directly relates it to the reaction's progress. wikipedia.org
Key factors influencing the reaction kinetics include:
Temperature : Increasing the temperature generally accelerates the reaction rate by increasing the kinetic energy of molecules, leading to more frequent and energetic collisions. byjus.com For instance, certain cyclo-oligomerization reactions show a significant rate increase when solutions are refluxed. psu.edu The Arrhenius equation mathematically describes this relationship between rate constant, activation energy, and temperature. libretexts.org
Concentration : The rate is typically dependent on the concentration of the organotin precursor and water. The reaction order, which describes this dependency, must be determined experimentally. libretexts.org
Catalyst : The presence of a catalyst can lower the activation energy of the reaction, providing an alternative mechanism and increasing the rate without being consumed. libretexts.org
From a thermodynamic perspective, the formation of stannoxane oligomers is often the result of a fast transesterification equilibrium. psu.edu This suggests that the final distribution of products, such as various macrocyclic esters, is governed by thermodynamic stability rather than kinetic control. psu.edu The driving force for the ring-opening and polymerization of cyclic monomers, a related process, is the relief of bond-angle strain and/or steric repulsion, resulting in a negative enthalpy change (ΔH). cmu.ac.th
| Parameter | Influence on this compound Formation | Reference |
|---|---|---|
| Temperature | Increases reaction rate by providing molecules with sufficient activation energy for collision and reaction. | byjus.comlibretexts.org |
| Concentration | Reaction rate is dependent on the concentration of organotin precursors and water; reaction orders are determined experimentally. | libretexts.org |
| Thermodynamic Control | The formation of stannoxane oligomers is often governed by a transesterification equilibrium, leading to a thermodynamically stable distribution of products. | psu.edu |
| Enthalpy (ΔH) | The formation process is typically exothermic (negative ΔH), driven by the stability of the Sn-O-Sn bond and relief of strain in precursors. | cmu.ac.th |
Mechanistic Investigations of Stannoxane Formation
The mechanism for the formation of this compound and related structures has been the subject of detailed investigation. The process is generally understood to be a multi-step pathway involving key intermediates and influenced by the reaction environment.
Elucidation of Intermediates
The formation of the characteristic Sn-O-Sn stannoxane linkage proceeds via identifiable intermediate species. ucsb.edu The most widely accepted mechanism involves the initial hydrolysis of an organotin precursor, such as dibutyltin dichloride, to form a dibutyltin hydroxide. wikipedia.org
Hydrolysis → Condensation Pathway:
Hydrolysis: A precursor like dibutyltin dichloride reacts with water (often in the presence of a base like NaOH to neutralize the resulting HCl) to yield a dihydroxy species, Bu2Sn(OH)2. wikipedia.orgnahrainuniv.edu.iq
Condensation: These dihydroxy intermediates are often unstable and undergo rapid condensation, eliminating a molecule of water to form the Sn-O-Sn bond. This process can continue, leading to the formation of dimers like this compound, larger cyclic structures like (Bu2SnO)3, or polymers. wikipedia.orgresearchgate.net
Evidence for this pathway is supported by numerous studies. The hydrolysis of organotin halides is a well-established route to organotin hydroxides and oxides. nahrainuniv.edu.iq In specific studies, organotin hydroxides like L2PhSnOH have been isolated and shown to convert back to the corresponding distannoxane upon heating, confirming their role as direct precursors. researchgate.net Spectroscopic techniques, particularly ¹¹⁹Sn-NMR, are invaluable for identifying these intermediates in solution. researchgate.netnih.gov For example, studies on the hydrolysis of other dibutyltin compounds under simulated gastric conditions have successfully used ¹¹⁹Sn-NMR to identify transient chloro-hydroxy species. nih.gov The condensation is proposed to occur via an associative mechanism, where organotin hydroxide monomers first form dimers in solution, facilitating the subsequent elimination of water. wikipedia.org
Role of Solvents and Additives in Reaction Progression
Solvents and additives play a crucial, non-trivial role in the synthesis of this compound, capable of influencing reaction rates, yields, and even the final structure of the product.
Role of Solvents: The polarity of the solvent is a key factor. byjus.com
Polar Solvents (e.g., water, methanol): These are effective for the initial hydrolysis step, as they can solvate the ionic intermediates and facilitate the reaction with water. byjus.com However, an excess of a polar solvent can hinder the subsequent condensation step, which involves the removal of water.
Non-polar Solvents (e.g., toluene, benzene): These are often used for the condensation reaction. By using Dean-Stark apparatus with these solvents, water produced during condensation can be azeotropically removed, driving the equilibrium towards the formation of the stannoxane product. ias.ac.in
Solvent Effects on Structure: Research has shown that the choice of solvent can directly influence the ring size of the resulting stannoxane products, indicating that the solvent is not merely an inert medium but an active participant in the assembly process. acs.org
Role of Additives:
Bases (e.g., NaOH, NH₄OH): In syntheses starting from organotin halides, a base is often added to act as an HCl scavenger, neutralizing the acid formed during hydrolysis and driving the reaction to completion. nahrainuniv.edu.iq
Catalysts: While the formation can proceed without a catalyst, certain reactions involving stannoxanes, such as transesterification, are efficiently catalyzed by the tin species themselves. psu.edu The addition of dibutyltin dichloride, a product of the reaction, was found in some cases not to significantly affect yields, suggesting complex equilibrium dynamics. psu.edu
| Component | Role in Synthesis | Example/Effect | Reference |
|---|---|---|---|
| Polar Solvents | Facilitate the initial hydrolysis of precursors. | Water, Methanol (B129727) | byjus.com |
| Non-polar Solvents | Promote the condensation step by allowing for azeotropic removal of water. | Toluene, Benzene | ias.ac.in |
| Bases | Act as acid scavengers when starting from organotin halides. | NaOH, NH₄OH | nahrainuniv.edu.iq |
| Solvent Choice | Can control the ring size and structure of the final stannoxane product. | - | acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to design chemical processes that minimize the use and generation of hazardous substances, are increasingly being applied to organometallic synthesis. epitomejournals.compaperpublications.org The goal is to develop more sustainable and environmentally benign methods for producing compounds like this compound. rjpn.org
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents like toluene or benzene. ias.ac.in A primary goal of green chemistry is to replace these with safer alternatives. epitomejournals.com Water is an ideal green solvent as it is non-toxic, inexpensive, and readily available. indianchemicalsociety.com Its use is particularly relevant for the hydrolysis step of stannoxane formation.
Energy Efficiency: Many reactions require significant energy input for heating and refluxing. psu.edu Alternative energy sources like ultrasound and microwave irradiation are being explored. Ultrasound-assisted synthesis of organotin compounds has been shown to proceed in very short reaction times (~20 minutes) with excellent yields (>95%), representing a significant improvement in energy efficiency. chalmers.se
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. indianchemicalsociety.com The hydrolysis/condensation route is relatively atom-economical, with water being the main byproduct.
Catalysis: Using catalytic rather than stoichiometric reagents reduces waste. While stannoxanes are often used as catalysts themselves, developing more efficient, recyclable catalysts for their own formation is a key research area. bnt-chemicals.com
| Green Chemistry Principle | Application in this compound Synthesis | Reference |
|---|---|---|
| Prevent Waste | Designing syntheses with higher yields and fewer byproducts. | indianchemicalsociety.com |
| Safer Solvents | Replacing hazardous organic solvents (e.g., toluene) with water or conducting reactions under solvent-free conditions. | epitomejournals.comindianchemicalsociety.com |
| Energy Efficiency | Employing methods like ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. | chalmers.se |
| Catalysis | Developing highly efficient and recyclable catalysts to improve reaction rates and reduce energy requirements. | libretexts.orgbnt-chemicals.com |
Iii. Advanced Structural Elucidation and Supramolecular Assembly of Dibutyldioxodistannoxane
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of dibutyldioxodistannoxane, offering detailed insights into its molecular structure, bonding, and electronic environment in various states.
NMR spectroscopy is arguably the most powerful tool for characterizing organotin compounds in solution. acs.org By probing the magnetic properties of atomic nuclei, it provides precise information about the connectivity and chemical environment of atoms within a molecule.
¹¹⁹Sn NMR Spectroscopy: The tin-119 isotope is an excellent NMR probe for directly studying the coordination environment of the tin atoms. The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin center. For distannoxanes, which typically exist as dimers with a ladder-like structure, two distinct tin environments are present: a five-coordinate (trigonal bipyramidal) endocyclic tin and a six-coordinate (octahedral) exocyclic tin. This differentiation gives rise to two separate signals in the ¹¹⁹Sn NMR spectrum. For instance, in derivatives like 1,3-diacetoxytetra-n-butyldistannoxane, these signals are well-resolved, allowing for unambiguous assignment. colab.ws The chemical shifts generally fall within a predictable range, with higher coordination numbers typically inducing a shift to a higher field (more negative ppm values). researchgate.netnih.gov
Interactive Table: Representative ¹¹⁹Sn NMR Chemical Shifts for Tetrabutyldistannoxane Derivatives
| Compound Derivative | Tin Environment | Coordination Number | Typical δ (ppm) | Reference |
| 1,3-Diacetoxytetrabutyldistannoxane | Endocyclic | 5 | -227.9 | colab.ws |
| 1,3-Diacetoxytetrabutyldistannoxane | Exocyclic | 6 | -216.1 | colab.ws |
| Hexa-coordinated Dibutyltin (B87310) Complex | N/A | 6 | ~ -331 | researchgate.net |
¹H and ¹³C NMR Spectroscopy: While ¹¹⁹Sn NMR provides information about the tin core, ¹H and ¹³C NMR are used to characterize the organic (butyl) substituents. rsc.org
¹H NMR: The proton NMR spectrum of the butyl groups in this compound shows a series of multiplets corresponding to the three methylene (B1212753) (-CH₂-) groups and a triplet for the terminal methyl (-CH₃) group. The chemical shifts and coupling patterns are consistent with a standard n-butyl chain attached to an electropositive tin atom. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum displays four distinct signals, one for each carbon atom in the n-butyl chain (α, β, γ, and δ carbons). The chemical shift of the α-carbon (directly attached to the tin) is particularly sensitive to the electronic environment of the tin atom. researchgate.net
Interactive Table: Typical ¹H and ¹³C NMR Data for Butyl Groups in Dibutyltin Compounds
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | -Sn-CH₂ -CH₂-CH₂-CH₃ | 1.5 - 1.7 | Multiplet |
| ¹H | -Sn-CH₂-CH₂ -CH₂-CH₃ | 1.2 - 1.4 | Multiplet |
| ¹H | -Sn-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.4 | Multiplet |
| ¹H | -Sn-CH₂-CH₂-CH₂-CH₃ | 0.8 - 1.0 | Triplet |
| ¹³C | -Sn-C H₂- | 26 - 29 | Singlet |
| ¹³C | -C H₂-CH₂-Sn- | 25 - 28 | Singlet |
| ¹³C | -C H₂-CH₃ | 13 - 15 | Singlet |
| ¹³C | -C H₃ | 13 - 14 | Singlet |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the characteristic functional groups and probing the bonding within the distannoxane core. ama-science.org The key diagnostic feature in the vibrational spectra of these compounds is the strong absorption band associated with the asymmetric stretching of the Sn-O-Sn bridge (ν_as(Sn-O-Sn)). This band typically appears in the 600-680 cm⁻¹ region of the IR spectrum and is a definitive indicator of the stannoxane framework. ama-science.org Other vibrational modes, such as the symmetric Sn-O-Sn stretch and various Sn-C stretching and bending modes, also provide valuable structural information. Raman spectroscopy is complementary to IR, particularly for identifying symmetric vibrations and the vibrations of the Sn-O core in different structural motifs. nih.gov
Interactive Table: Characteristic Vibrational Frequencies for this compound and Related Tin Oxides
| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Reference |
| Asymmetric Sn-O-Sn Stretch | IR | 627 | ama-science.org |
| Symmetric Sn-O Stretch (A₁g mode in SnO₂) | Raman | ~626 | ama-science.org |
| E_g mode (in SnO₂) | Raman | ~470-493 | ama-science.orgnih.gov |
| B₂g mode (in SnO₂) | Raman | ~750-760 | ama-science.orgnih.gov |
| SnO active mode (A₁g) | Raman | ~208 | nih.govresearchgate.net |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. wikipedia.org Under electron impact (EI) ionization, the this compound molecule can undergo fragmentation in predictable ways. chemguide.co.uk A common fragmentation pathway involves the sequential loss of butyl radicals (•C₄H₉, mass 57). The fragmentation pattern often shows clusters of peaks separated by 14 mass units, corresponding to the successive loss of CH₂ groups from the alkyl chains. libretexts.org The resulting spectrum, with its characteristic isotopic pattern for tin, allows for the confirmation of the elemental composition of the parent ion and its various fragments.
A plausible fragmentation pathway starts with the dimeric molecular ion, followed by cleavage of the Sn-C bonds.
Loss of a butyl group: [M - 57]⁺
Loss of a second butyl group: [M - 114]⁺
Further fragmentation can involve cleavage of the distannoxane core or fragmentation of the remaining butyl chains.
Diffraction Methods for Crystalline and Amorphous States
While spectroscopy provides invaluable data on local atomic environments, diffraction techniques are unparalleled for determining the precise three-dimensional arrangement of atoms in the solid state.
Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of crystalline organotin compounds. wikipedia.orgnih.gov Studies on various derivatives of this compound have confirmed that they typically exist as dimers, forming a distinctive ladder-like supramolecular assembly. researchgate.net This structure consists of a central, planar four-membered Sn₂O₂ ring. wikipedia.org
Key structural features revealed by X-ray crystallography include:
Two distinct tin environments: The endocyclic tin atoms within the Sn₂O₂ ring are typically five-coordinate with a distorted trigonal bipyramidal geometry. The exocyclic tin atoms are six-coordinate with a distorted octahedral geometry, achieving this higher coordination through dative bonds with oxygen atoms from neighboring units. acs.org
Bond lengths and angles: Precise measurements of Sn-O and Sn-C bond lengths and the angles around the tin centers confirm the coordination geometries and provide insight into the nature of the bonding. nih.gov
Supramolecular Packing: The analysis of the crystal packing reveals how the dimeric ladder units arrange themselves in the crystal lattice, often stabilized by weak intermolecular interactions. orientjchem.org
While less common than X-ray crystallography for this class of compounds, electron and neutron scattering can offer complementary structural information.
Neutron Scattering: Neutron scattering is particularly advantageous for locating light atoms, such as hydrogen, in the presence of heavy atoms like tin, a task that is challenging for X-ray diffraction. nih.govnih.gov A neutron diffraction study could precisely determine the positions of the hydrogen atoms in the butyl groups, providing detailed information on their conformation and orientation. acs.org Furthermore, inelastic neutron scattering (INS) can probe the low-frequency vibrational modes of the molecule, offering a complementary technique to IR and Raman spectroscopy for studying the dynamics of the stannoxane core and the organic ligands. researchgate.netacs.org
Understanding Polymorphism and Isomerism
The structural diversity of this compound and its derivatives is a direct consequence of the flexible coordination geometry of the tin atom and the potential for different arrangements of the core Sn-O framework.
Polymorphism: This phenomenon, where a compound crystallizes into two or more different crystal structures, is well-documented in organotin chemistry. A notable example is seen in organostannoxane ladder compounds, where different packing arrangements of the same molecular unit can arise. For instance, a ladder-like organostannoxane, {[(C₆H₅)₂Sn]₂[(C₆H₅)₂ClSn]₂(μ₃-O)₂(μ₂-OH)₂}∙[DMF]₂, has been identified in a second polymorphic form, crystallizing in the monoclinic space group P2₁/c, which differs from its previously known structure earthlinepublishers.com. Such variations arise from subtle differences in crystallization conditions, leading to different arrangements and interactions in the solid state. While specific polymorphs of pure this compound are not extensively detailed in the literature, the behavior of analogous compounds strongly suggests its potential to exhibit polymorphism.
Isomerism: Isomerism in distannoxanes is primarily manifested as conformational and structural isomerism. The tin atoms in these structures can adopt various coordination geometries, typically expanding from the tetrahedral configuration of a simple R₂SnX₂ compound to a five-coordinate trigonal bipyramidal or square pyramidal geometry, and even a six-coordinate octahedral arrangement within the supramolecular assembly rsc.org.
| Isomerism Type | Description | Example in Distannoxane Analogues |
| Polymorphism | Existence of multiple crystalline forms for the same compound. | A second polymorph of a ladder-like diphenyltin-based stannoxane has been structurally characterized earthlinepublishers.com. |
| Conformational Isomerism | Different spatial arrangements of atoms due to rotation around bonds. | The flexible butyl chains can adopt various conformations, influencing crystal packing. |
| Coordination Isomerism | Variation in the coordination geometry around the central tin atom. | Tin centers can exhibit distorted trigonal bipyramidal, square pyramidal, and octahedral geometries within the same or similar molecules rsc.org. |
Supramolecular Architectures and Self-Assembly Phenomena
The chemistry of this compound is dominated by its tendency to self-assemble into well-defined supramolecular architectures. The driving force for this assembly is the formation of strong Sn-O-Sn bridges, resulting in thermodynamically stable cyclic structures known as stannoxanes. The most common motif is the dimer, forming a central, planar four-membered Sn₂O₂ ring. This core unit can be further elaborated into more complex structures like ladders and cages through various interactions.
A prime example is the structure of bis[dicarboxylatotetraorganodistannoxane], which forms a cage-like structure of the type {[R₂Sn(O₂CR′)]₂O}₂. This assembly contains a centrosymmetric Sn₄O₈ core where a central Sn₂O₂ ring is connected to exo-cyclic tin atoms via μ₃-oxo bridges rsc.org. Similarly, ladder-like structures are common, consisting of a three-rung-staircase Sn₄O₄ cluster built from fused Sn₂O₂ units earthlinepublishers.com.
In a well-characterized derivative, [(5-Fluorouracil)-1-CH₂CH₂COOSn(n-Bu)₂]₄O₂, the core structure is a dimer where two [(5-Fu)-1-CH₂CH₂COOSn(n-Bu)₂]₂O units are linked by bridging oxygen atoms. This creates a system where each tin atom is pentacoordinated, adopting a distorted trigonal bipyramidal geometry nih.gov.
| Supramolecular Motif | Core Unit | Description |
| Dimeric Cage | Sn₂O₂ / Sn₄O₈ | A central Sn₂O₂ ring is expanded by coordination to carboxylate ligands and exo-cyclic tin atoms, forming a cage rsc.org. |
| Ladder Structure | Sn₄O₄ | Fused four-membered Sn₂O₂ rings assemble into a multi-rung ladder-like cluster earthlinepublishers.com. |
| Bridged Dimer | Sn₂O₂ | Two stannoxane units are linked by additional bridging atoms, as seen in the 5-Fluorouracil derivative nih.gov. |
While the primary structure is dictated by strong Sn-O covalent bonds, the organization of these supramolecular units into a stable crystal lattice is heavily influenced by weaker interactions, particularly hydrogen bonds. In ladder-like organostannoxane structures containing hydroxo (-OH) groups, distinct O-H···O hydrogen bond patterns are observed, linking the solvate molecules (like DMF) to the main ladder framework earthlinepublishers.com.
Even in the absence of strong O-H or N-H donors, weaker C-H···O hydrogen bonds play a significant role. These interactions occur between the butyl chains' hydrogen atoms and the oxygen atoms of the stannoxane core or adjacent ligands. These numerous, albeit weak, interactions collectively contribute to the stability and specific packing arrangement of the crystal structure earthlinepublishers.com. In some derivatives, amine-N-H···O hydrogen bonds can direct the formation of supramolecular chains nih.gov.
This compound can be considered a fundamental node for the construction of coordination polymers. The inherent structure of diorganotin oxides is often described as polymeric, featuring extensive -Sn-O-Sn- networks. The ladder and cage structures described previously are essentially discrete, self-assembled coordination oligomers.
By introducing multifunctional organic ligands, these discrete cages or ladders can be linked into extended one-, two-, or three-dimensional coordination polymers. The tin atoms in the distannoxane core can act as coordination sites, binding to donor atoms from linker molecules, thereby propagating the structure into an infinite network. The final architecture of such polymers is influenced by the geometry of the stannoxane building block, the length and flexibility of the organic linker, and the coordination preferences of the tin centers.
Beyond conventional hydrogen bonds, a hierarchy of even weaker interactions governs the final solid-state packing of this compound assemblies. These include van der Waals forces, C-H···π interactions (if aromatic groups are present in derivatives), and other short intermolecular contacts nih.gov.
Computational Methods for Structural Prediction and Validation
Computational chemistry provides powerful tools for predicting and validating the complex structures of organostannoxanes. Density Functional Theory (DFT) is the most widely used method for investigating the geometry, stability, and electronic properties of these compounds researchgate.netresearchgate.net.
Structural Prediction and Optimization: DFT calculations, often using hybrid functionals like B3LYP, can optimize the geometry of a proposed stannoxane structure in the gas phase. This allows for the prediction of bond lengths, bond angles, and torsion angles, which can then be compared with experimental data from X-ray crystallography researchgate.netnih.gov. Such calculations can also be used to determine the relative stability of different possible isomers or conformers. For example, DFT can establish the energy profile for the interconversion between different chair and twist-boat conformations in related cyclic systems.
Validation and Analysis: Once a crystal structure is determined experimentally, DFT calculations can validate the findings. A low deviation between the calculated (gas-phase or solvated model) and experimental (solid-state) geometric parameters lends confidence to the determined structure. Furthermore, computational methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide deeper insights into the nature of the chemical bonds, including the degree of covalency in the Sn-O bonds and the strength of weak intermolecular interactions. Hirshfeld surface analysis is another computational technique used to map and quantify the intermolecular contacts within a crystal, providing a visual fingerprint of the packing forces nih.gov.
| Computational Method | Application | Information Obtained |
| Density Functional Theory (DFT) | Geometry Optimization | Predicted bond lengths, bond angles, conformational energies researchgate.netresearchgate.net. |
| Natural Bond Orbital (NBO) | Electronic Structure Analysis | Atomic charges, bond orders, donor-acceptor interactions. |
| Hirshfeld Surface Analysis | Crystal Packing Analysis | Visualization and quantification of intermolecular contacts (e.g., H···H, C···H/H···C) nih.gov. |
| QTAIM | Bonding Analysis | Characterization of bond critical points, nature of covalent and non-covalent interactions. |
Iv. Reactivity and Chemical Transformations of Dibutyldioxodistannoxane
Hydrolytic Stability and Degradation Pathways
The central Sn-O-Sn linkage of the distannoxane framework is susceptible to hydrolysis. While organotin compounds with direct tin-carbon bonds are generally stable in the presence of water, the tin-oxygen bonds can undergo cleavage. gelest.com The hydrolysis of distannoxanes is essentially the reverse of their formation, which involves the condensation and dehydration of organotin hydroxides. gelest.comlupinepublishers.com
[Bu2Sn(X)]2O + H2O ⇌ 2 Bu2Sn(X)OH
This equilibrium highlights the dynamic nature of the distannoxane structure in aqueous environments.
Ligand Exchange and Transmetallation Reactions
Ligand Exchange: One of the most characteristic reactions of distannoxanes is ligand exchange or redistribution. In mixed distannoxane systems, the ligands attached to the exocyclic tin atoms can rapidly exchange. For example, in a mixture of 1,3-dichloro- and 1,3-dibromotetra-n-butyldistannoxane, a rapid equilibrium is established at room temperature, resulting in a statistical distribution of all possible mixed chloro/bromo distannoxane dimers. This process is believed to occur via a bimolecular collision involving a four-centered transition state, which facilitates a concerted swap of the halogen ligands.
Transmetallation: Transmetallation involves the transfer of an organic group from one metal to another. While a fundamental reaction in organometallic chemistry, specific examples involving the direct participation of dibutyldioxodistannoxane in transmetallation reactions are not extensively documented in the reviewed literature. However, given the nature of organotin compounds, it is plausible that the butyl groups attached to the tin could be transferred to other metal centers under appropriate conditions, or that the entire stannoxane unit could coordinate to another metal.
Oxidative and Reductive Transformations
The tin atoms in this compound are in the +4 oxidation state. This is the most stable oxidation state for tin, which has a 5s²5p² electronic arrangement and readily forms four covalent bonds. lupinepublishers.com
Oxidative Transformations: Due to being in its highest stable oxidation state, the Sn(IV) center in this compound is resistant to further oxidation. Organotin(II) compounds are readily oxidized to the more stable organotin(IV) state, indicating the thermodynamic stability of the +4 state. nih.govrjpbcs.com Therefore, oxidative addition, a reaction that would increase the oxidation state of the metal, is not a characteristic transformation for this compound.
Reductive Transformations: Reduction of the Sn(IV) center is possible under the action of strong reducing agents. While direct reduction of the distannoxane is not commonly reported, related organotin(IV) compounds like dibutyltin (B87310) dichloride can be reduced by reagents such as lithium aluminum hydride (Li[AlH₄]) to form the corresponding organotin hydrides (in this case, dibutyltin dihydride, Bu₂SnH₂). wikipedia.orguthm.edu.my It is conceivable that similar strong reducing conditions could cleave the Sn-O bonds and reduce the tin centers in this compound, potentially leading to species with Sn-H bonds or even Sn-Sn bonded compounds.
| Transformation | Feasibility for this compound (Sn(IV)) | Rationale |
| Oxidation | Unlikely | Tin is already in its highest stable oxidation state (+4). |
| Reduction | Possible with strong reducing agents | The Sn(IV) center can be reduced, as demonstrated with related organotin(IV) precursors like R₂SnCl₂. |
Formation of Derived Organotin Species
This compound can be considered a precursor to larger organotin structures. Diorganotin oxides (R₂SnO), which are closely related to distannoxanes (being the ultimate product of hydrolysis and condensation), are known to be polymeric, often insoluble materials. gelest.comwikipedia.org This suggests that under conditions that favor further condensation, this compound can lead to the formation of oligomeric or polymeric stannoxane chains.
Furthermore, related dibutyltin compounds are used to synthesize polymers with a tin backbone. For example, poly(dibutylstannane), a polymer with a repeating Sn-Sn bond in its main chain, can be synthesized via the catalytic dehydropolymerization of dibutyltin dihydride (Bu₂SnH₂). figshare.com
The oxygen atoms within the Sn-O-Sn core of this compound possess lone pairs of electrons and can act as Lewis bases. This property allows them to potentially coordinate to other metal centers, acting as bridging ligands to form heterometallic complexes. In such a complex, the distannoxane unit would link a tin atom to a different metal (M'). While the synthesis of heterometallic complexes is a broad field of inorganic chemistry, researchgate.netmdpi.com specific examples detailing the use of this compound as a ligand to form discrete heterometallic stannoxane complexes were not prominent in the surveyed literature. The formation of such species remains a plausible but less documented reaction pathway.
Reaction Mechanisms of Stannoxane-Mediated Transformations
This compound is a versatile catalyst employed in a variety of chemical transformations, most notably in esterification, transesterification, and the formation of polyurethanes. The catalytic activity of this organotin compound is attributed to the Lewis acidic nature of the tin centers and their ability to coordinate with oxygen- and nitrogen-containing functional groups, thereby activating the substrates for nucleophilic attack. The precise mechanistic pathways can vary depending on the specific reaction, but generally involve the formation of key intermediates through interaction with the stannoxane catalyst.
Organotin compounds, including this compound, are known to expand their coordination number, which is a key feature in the proposed catalytic cycles. rsc.org The mechanisms often involve ligand association and exchange processes. rsc.org
General Principles of Catalysis by this compound:
The catalytic action of this compound in transformations such as esterification and polyurethane formation is generally understood to proceed via two principal mechanistic pathways: the Lewis acid mechanism and a coordination-insertion mechanism.
Lewis Acid Mechanism: In this pathway, the tin atom in the stannoxane acts as a Lewis acid, coordinating to the carbonyl oxygen of an ester or the nitrogen of an isocyanate. rsc.orgacs.org This coordination polarizes the carbonyl or isocyanate group, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by an alcohol. rsc.org This mechanism is typically favored in systems where ligand exchange with the alcohol is not predominant. rsc.org
Coordination-Insertion Mechanism: This mechanism involves an initial reaction between the stannoxane and an alcohol molecule. This leads to the formation of a tin alkoxide intermediate. acs.org This alkoxide then coordinates with the carbonyl or isocyanate group, followed by the insertion of the electrophilic carbon into the Sn-O bond of the alkoxide. Subsequent ligand exchange releases the product and regenerates the active catalytic species. rsc.org
The understanding of these mechanisms has been largely informed by studies on the catalysis of polyurethane formation from isocyanates and alcohols. rsc.org
Mechanism in Transesterification Reactions:
In transesterification reactions, this compound is believed to facilitate the exchange of an alkoxy group of an ester with that of an alcohol. The reaction generally follows these key steps, which can be understood through the lens of the two general mechanistic frameworks:
Activation of the Ester: The tin center of the this compound coordinates to the carbonyl oxygen of the ester. This Lewis acid-base interaction enhances the electrophilic character of the carbonyl carbon.
Nucleophilic Attack: An alcohol molecule then attacks the activated carbonyl carbon. This can occur through two variations of the Lewis acid mechanism rsc.org:
Intermolecular Nucleophilic Attack: The alcohol directly attacks the coordinated ester.
Intramolecular Nucleophilic Attack: The alcohol first coordinates to the tin center before attacking the carbonyl carbon.
Formation of Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a tetrahedral intermediate.
Alkoxy Group Exchange and Product Release: The tetrahedral intermediate collapses, leading to the departure of the original alkoxy group and the formation of the new ester. The catalyst is regenerated and can participate in further catalytic cycles.
Alternatively, the coordination-insertion mechanism involves the following steps rsc.org:
Formation of Tin Alkoxide: The stannoxane reacts with the incoming alcohol, displacing a ligand to form a tin alkoxide.
Coordination and Insertion: The carbonyl group of the ester coordinates to the tin center of the alkoxide, followed by insertion into the Sn-O bond.
Intermediate Exchange: An associative exchange of the intermediate releases the final ester product and regenerates the catalyst.
Mechanism in Esterification Reactions:
The catalytic mechanism for esterification is quite similar to that of transesterification. rsc.org The process can also be self-catalyzed to some extent by the Brønsted acidity of the carboxylic acid itself. rsc.org When catalyzed by this compound, the mechanism is thought to involve:
Activation of the Carboxylic Acid: The stannoxane catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid. This activation makes the carbonyl carbon more electrophilic.
Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated to form the ester.
Recent mechanistic studies on monoalkyltin(IV)-catalyzed esterification using NMR, IR, and MS techniques, complemented by DFT calculations, suggest that under catalytically relevant conditions, multinuclear tin assemblies can break down into monomeric or dimeric species. rsc.orgrug.nlrsc.orguva.nl These studies propose a mononuclear mechanism where the carbon-oxygen bond breaking is the rate-determining step. rsc.orgrug.nlrsc.orguva.nl While these studies focus on monoalkyltin compounds, they provide insight into the potential behavior of distannoxanes under reaction conditions.
Mechanism in Polyurethane Formation:
In the synthesis of polyurethanes, this compound catalyzes the reaction between an isocyanate and a polyol. rsc.org The mechanism is generally accepted to proceed through the following steps, with evidence pointing towards the coordination-insertion pathway being more likely acs.org:
Formation of a Tin Alkoxide: The catalyst reacts with the polyol (an alcohol) to form a tin alkoxide. acs.org
Coordination of the Isocyanate: The isocyanate then coordinates to the tin center of the alkoxide, typically through the nitrogen atom. acs.org
Nucleophilic Attack and Urethane (B1682113) Formation: The alkoxide group attacks the electrophilic carbon of the coordinated isocyanate, leading to the formation of an N-stannylurethane intermediate. acs.org
Catalyst Regeneration: The N-stannylurethane then reacts with another molecule of the polyol to release the urethane product and regenerate the tin alkoxide catalyst, allowing the cycle to continue.
V. Catalytic Applications of Dibutyldioxodistannoxane
Catalytic Roles in Organic Synthesis
In the realm of organic synthesis, dibutyldioxodistannoxane serves as a powerful catalyst, primarily facilitating the formation of ester bonds. Its applications extend to transesterification, condensation, and dehydration reactions, where it often provides high yields and selectivity.
Distannoxane-based catalysts are exceptionally effective for esterification and transesterification reactions, operating efficiently under neutral and mild conditions. bohrium.comacs.org The catalytic activity is attributed to the unique structure of the distannoxane core, which acts as a template, bringing both the alcohol and the ester substrates into close proximity to facilitate the reaction. acs.orgwikipedia.org Dibutyltin (B87310) oxide (DBTO), the monomeric precursor to this compound, is also a widely used catalyst for these transformations. wikipedia.orgbnt-chemicals.com
The mechanism for esterification is proposed to involve the initial formation of a carboxydistannoxane, followed by a ligand exchange to produce an alkoxydistannoxane. This intermediate is thought to coordinate the carbonyl oxygen of the acid, activating it for nucleophilic attack by the alkoxy group. uvic.ca However, recent studies using electrospray ionization mass spectrometry (ESI-MS) suggest that in the presence of carboxylic acids, the dimeric distannoxane structure may decompose into highly active mono-tin carboxylate species, which could be the true catalytic entities. uvic.ca
Distannoxane catalysts have proven useful in the synthesis of various esters, demonstrating high efficiency where conventional catalysts may fail. bohrium.com Their application is particularly valuable in producing plasticizers, lubricant esters, and surfactants. bnt-chemicals.com
| Ester Substrate | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl Oleate | 1-Butanol | Distannoxane | Reflux, 24h | High | bohrium.com |
| Ethyl Acetate | Benzyl Alcohol | Otera's Catalyst | 80 °C, 2h | 98% | wikipedia.org |
| Methyl Benzoate | 2-Ethylhexanol | Distannoxane | Reflux, 24h | High | acs.org |
Esterification is fundamentally a dehydration or condensation reaction where two molecules combine with the loss of a small molecule, typically water. google.com The high efficacy of this compound in these reactions highlights its role as a potent dehydration catalyst. Beyond ester formation, related organotin compounds are employed in other condensation processes. For instance, dibutyltin oxide catalyzes silanol (B1196071) condensation, a key reaction in the curing of RTV silicones and the synthesis of alkyd resins. bnt-chemicals.comtib-chemicals.com
Furthermore, dibutyltin oxide is reactive with methanol (B129727), especially under carbon dioxide pressure, to form a tetrabutyl(dimethoxy)stannoxane dimer. This complex shows high catalytic activity in the synthesis of dimethyl carbonate from CO2 and methanol, a process that involves a critical dehydration step to drive the reaction forward. researchgate.net While the catalyst is effective for these types of condensation, its application in carbon-carbon bond-forming condensations, such as the aldol (B89426) condensation, is not prominently documented. youtube.com
While this compound is a premier catalyst for reactions involving heteroatom (C-O) bond formation, its use in promoting direct carbon-carbon (C-C) bond formation is not well-established in scientific literature. Major C-C bond-forming reactions, such as the aldol reaction, are typically catalyzed by strong bases, acids, or specific organometallic complexes and organocatalysts that operate through mechanisms like enolate or enamine formation. nih.govyoutube.com The primary catalytic activity of distannoxanes is centered on the activation of carbonyl and hydroxyl groups for nucleophilic substitution, which is distinct from the mechanisms required for most C-C bond-forming reactions.
Polymerization Catalysis
This compound and related organotin compounds are crucial catalysts in polymer chemistry, enabling the synthesis of high molecular weight polyesters through different mechanistic pathways. These catalysts are valued for their high activity, which allows for lower catalyst concentrations and milder reaction conditions compared to many traditional metal catalysts.
Ring-Opening Polymerization (ROP) of cyclic esters is a primary method for producing biodegradable aliphatic polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). jetir.orgrsc.org Organotin compounds are among the most common and effective catalysts for this process. nih.govnih.gov Distannoxane catalysts, in particular, have been utilized in the ROP of monomers such as ε-caprolactone. researchgate.net The polymerization is believed to proceed via a coordination-insertion mechanism, where the cyclic ester coordinates to the tin center before the ester bond is cleaved and the monomer is inserted into the growing polymer chain. This method allows for the synthesis of polymers with controlled molecular weights and defined end-groups. nih.gov
| Monomer | Catalyst System | Resulting Polymer | Key Finding | Reference |
|---|---|---|---|---|
| ε-Caprolactone | Distannoxane Complex | Poly(ε-caprolactone-block-2,2-dimethyl-1,3-propandiol) | Produces block copolymers. | researchgate.net |
| L-Lactide | Tin(II) Octoate | Poly(L-lactic acid) (PLLA) | Commonly used catalyst for high molecular weight PLA. | jetir.org |
| ε-Caprolactone | Tin(II) Octoate / n-Hexanol | Poly(ε-caprolactone) (PCL) | Produces high molecular weight PCL (Mn > 90,000 g/mol) in a short time. | nih.gov |
An alternative to ROP for polyester (B1180765) synthesis is the direct polycondensation of dicarboxylic acids with diols. A significant challenge in this method is the efficient removal of the water byproduct to drive the reaction toward the formation of a high molecular weight polymer. google.com Distannoxane catalysts have emerged as a highly effective solution to this problem. Specifically, 1-chloro-3-hydroxy-1,1,3,3-tetrabutyldistannoxane (CHTD) has been shown to catalyze the polycondensation of aliphatic dicarboxylic acids and diols under azeotropic conditions, yielding polyesters with very high molecular weights (Mw up to 277,000 g/mol ) at very low catalyst concentrations (0.001 mol %). acs.org This method avoids the need for chain extenders or high vacuum, making it a more convenient and cost-effective process for producing commercially relevant biodegradable polyesters. acs.org
| Dicarboxylic Acid | Diol | Resulting Polymer | Weight-Average Molecular Weight (Mw) | Reference |
|---|---|---|---|---|
| Succinic Acid | 1,4-Butanediol | Poly(butylene succinate) (PBS) | 277,000 g/mol | acs.org |
| Succinic Acid | Ethylene Glycol | Poly(ethylene succinate) (PES) | 102,000 g/mol | acs.org |
| Sebacic Acid | Ethylene Glycol | Poly(ethylene sebacate) | 106,000 g/mol | acs.org |
| Succinic Acid | 1,4-Cyclohexanedimethanol | Poly(1,4-cyclohexanedimethylene succinate) | 115,000 g/mol | acs.org |
Data derived from research using 1-chloro-3-hydroxy-1,1,3,3-tetrabutyldistannoxane (CHTD) as the catalyst. acs.org
Urethane (B1682113) and Polyester Synthesis
This compound belongs to the family of organotin compounds, which are widely recognized for their catalytic activity in various polymerization reactions, including the synthesis of polyurethanes and polyesters. lupinepublishers.comgelest.com The catalytic efficacy of organotin compounds in urethane formation, for instance, is well-established, with dibutyltin derivatives being among the most commonly used catalysts. lupinepublishers.comresearchgate.net
In urethane synthesis , the formation of the urethane linkage results from the reaction between an isocyanate and a hydroxyl group. Organotin catalysts, including distannoxanes, act as Lewis acids, activating the reactants and facilitating the reaction. lupinepublishers.com Two primary mechanisms have been proposed for this catalytic action: one involves the direct insertion of the isocyanate into a Sn-O bond of the catalyst, while the other suggests the organotin compound coordinates with the alcohol, increasing its nucleophilicity. lupinepublishers.comnih.gov
Computational and experimental studies on organotin dicarboxylates, which share mechanistic similarities with distannoxanes, indicate the formation of an alkoxide complex between the catalyst and the alcohol. This complex is considered the dominant catalytic species in the urethane formation reaction. nih.gov The general catalytic cycle is believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. lupinepublishers.com
For polyester synthesis , particularly through transesterification reactions, distannoxane catalysts have demonstrated high efficiency. acs.org A patent highlights a process for producing polyesters using a distannoxane catalyst, emphasizing its utility in achieving high degrees of polymerization. google.com The unique ladder-shaped dimeric structure of difunctional distannoxanes, such as this compound, is thought to be crucial to their high catalytic activity. This structure provides a polar core surrounded by lipophilic alkyl groups, making them soluble in non-polar solvents and effective as binary Lewis acids. lupinepublishers.comresearchgate.net
The catalytic activity of various organotin compounds in the glycerolysis of triacylglycerides, a transesterification reaction, has been studied, with dibutyltin oxide showing high reactivity. rsc.org This suggests that the Sn-O-Sn core of this compound is a key feature for its catalytic function in esterification processes.
| Catalyst | Relative Reaction Rate | Key Mechanistic Feature |
|---|---|---|
| Dibutyltin Dilaurate (DBTDL) | High | Formation of an active alkoxide intermediate. nih.gov |
| Dibutyltin Diacetate | Very High | More reactive than dilaurate due to the nature of the carboxylate group. gelest.com |
| Stannous Octoate | High | Commonly used in flexible polyurethane foam production. researchgate.net |
| This compound | High (inferred) | Ladder-like structure with two Lewis acidic tin centers. lupinepublishers.comresearchgate.net |
Heterogeneous Catalysis and Supported this compound Systems
To enhance catalyst reusability and simplify product purification, homogeneous catalysts like this compound can be immobilized on solid supports, transforming them into heterogeneous catalysts. beilstein-journals.org This approach is particularly advantageous for continuous flow processes. mdpi.com
Inorganic materials are often chosen as supports due to their high thermal and mechanical stability. nih.gov Silica (B1680970) (SiO₂) is a commonly used inorganic support for immobilizing organometallic catalysts, including organotin compounds. beilstein-journals.org
The primary strategies for immobilizing catalysts on inorganic supports can be categorized as:
Covalent Bonding: This involves the formation of strong chemical bonds between the catalyst and the support, which minimizes leaching of the active species. beilstein-journals.org For silica supports, the surface silanol groups (Si-OH) can be reacted with a suitable functional group on the catalyst or a linker molecule. nih.gov
Non-covalent Interactions (Physisorption): This method relies on weaker forces such as van der Waals forces and hydrogen bonding to adsorb the catalyst onto the support surface. While simpler, it carries a higher risk of catalyst leaching. beilstein-journals.org
Encapsulation: The catalyst is physically entrapped within the pores of the support material.
For organotin compounds, covalent immobilization on silica is a well-documented approach. The reaction between the organotin compound and the surface silanol groups of silica can lead to the formation of stable Si-O-Sn linkages. This method offers the potential for creating robust and recyclable heterogeneous catalysts. The effectiveness of immobilization can be influenced by the type of support, the immobilization technique, and the resulting interactions between the catalyst and the support. beilstein-journals.org
Continuous flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better process control, and enhanced safety. goflow.at Heterogeneous catalysts are particularly well-suited for use in flow systems, as they can be packed into a column or coated onto the reactor walls, allowing the reaction mixture to flow through while the catalyst remains stationary. goflow.at
High Catalyst to Substrate Ratio: The continuous flow of reactants over a fixed catalyst bed leads to a high local concentration of the catalyst, which can result in increased reaction rates and higher turnover numbers compared to batch reactions. goflow.at
Simplified Product Separation: The catalyst is easily separated from the product stream, eliminating the need for post-reaction purification steps to remove the catalyst. goflow.at
Enhanced Stability and Reusability: Immobilization can improve the stability of the catalyst, and its retention within the reactor allows for extended use and recycling. unl.pt
The performance of such a system would depend on factors such as the stability of the immobilized catalyst under flow conditions, the potential for catalyst leaching, and the mass transfer characteristics within the reactor.
Catalyst Regeneration and Deactivation Studies
Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a critical issue in industrial processes. mdpi.comdntb.gov.ua The primary causes of deactivation for heterogeneous catalysts can be broadly classified as chemical, mechanical, and thermal. mdpi.com For supported organotin catalysts like this compound, potential deactivation mechanisms include:
Leaching: The gradual loss of the active tin species from the support into the reaction medium. This is a significant concern, especially for catalysts immobilized via weaker, non-covalent interactions. beilstein-journals.org
Fouling: The deposition of byproducts, polymers, or other materials from the reaction mixture onto the catalyst surface, blocking the active sites.
Poisoning: The strong chemisorption of impurities from the feedstock onto the active sites, rendering them inactive. mdpi.com
Thermal Degradation: Changes in the catalyst structure or the support material at high reaction temperatures. mdpi.com
Catalyst regeneration is the process of restoring the activity of a deactivated catalyst. acs.org The feasibility and method of regeneration depend on the deactivation mechanism. Common regeneration techniques include:
Washing: Using a suitable solvent to remove adsorbed impurities or fouling agents from the catalyst surface.
Thermal Treatment: Heating the catalyst in a controlled atmosphere (e.g., air or an inert gas) to burn off carbonaceous deposits (coke).
Chemical Treatment: Using chemical reagents to remove poisons or to redeposit leached active species.
A patent describes a process for the recovery of tin from tin-bearing solutions, which involves treatment with an alkali metal hydroxide (B78521) solution to precipitate the tin, which can then be recovered. google.com This suggests a potential route for recovering tin from a deactivated catalyst system where significant leaching has occurred. For supported catalysts, a common regeneration strategy involves calcination to remove organic residues, followed by potential re-impregnation of the active species if necessary.
Mechanistic Investigations of Catalytic Cycles
Understanding the catalytic cycle at a molecular level is crucial for optimizing catalyst performance and designing new, more efficient catalysts.
The elucidation of the active site involves identifying the specific atoms or arrangement of atoms on the catalyst that are directly involved in the chemical transformation. researchgate.netrsc.org For organotin catalysts in urethane and polyester synthesis, the tin atom is universally considered the central active site.
The catalytic activity of organotin compounds is attributed to the Lewis acidity of the tin center. lupinepublishers.com In the case of this compound, the molecule contains two tin atoms bridged by oxygen atoms, forming a characteristic ladder-like structure. lupinepublishers.comresearchgate.net This structure is believed to play a significant role in its catalytic prowess, potentially acting as a "binary Lewis acid". lupinepublishers.com
In urethane synthesis, computational and experimental studies on related organotin dicarboxylates suggest that the active catalyst is an alkoxide complex formed by the reaction of the tin compound with the alcohol reactant. nih.gov This indicates that the active site involves not just the tin atom but also the coordinated alkoxide group. The reaction then proceeds through the coordination of the isocyanate to this tin-alkoxide complex.
For distannoxane catalysts, the Sn-O-Sn core is fundamental to their activity. It is proposed that one of the tin centers can coordinate with the hydroxyl group of the alcohol, while the other can interact with the carbonyl group of the ester or the isocyanate group, thus bringing the reactants into close proximity and activating them for the reaction. This cooperative effect of the two tin centers within the distannoxane structure is a key aspect of its high catalytic efficiency.
| Compound Name |
|---|
| This compound |
| Dibutyltin Dilaurate (DBTDL) |
| Dibutyltin Diacetate |
| Stannous Octoate |
| Dibutyltin Oxide |
| Silica (Silicon Dioxide) |
Role of the Stannoxane Framework in Catalytic Activity
The catalytic efficacy of this compound is intrinsically linked to its unique distannoxane framework, which features a central four-membered Sn₂O₂ ring. This structure is not merely a passive scaffold but an active participant in the catalytic cycle, particularly in reactions such as esterification and transesterification.
The commonly accepted mechanism for catalysis by tetraorganodistannoxanes, including this compound, involves a series of coordinated steps. The process is initiated by the displacement of a substituent on one of the tin atoms by a molecule of an alcohol. This step leads to the formation of an alkoxytetraorganodistannoxane intermediate. Subsequently, this intermediate plays a crucial role in delivering the alkoxide group to a carbonyl-containing substrate, such as an ester in a transesterification reaction. The coordination of the carbonyl group to a tin atom of the distannoxane framework facilitates this transfer.
The presence of two tin centers within the distannoxane framework is believed to enhance the catalytic activity. This dual-center arrangement can facilitate the formation of a six-membered transition state involving the catalyst, the ester, and the alcohol. Alternatively, it may promote the double activation of the ester through the coordination of each of its oxygen atoms to a respective tin atom of the distannoxane. This cooperative effect of the two tin atoms is a key feature of the stannoxane framework's role in catalysis.
Comparative Analysis with Other Organometallic Catalysts
This compound and other organotin compounds have long been recognized for their high catalytic activity in various applications, most notably in the synthesis of polyurethanes. When compared to other classes of organometallic catalysts, organotins, including this compound, often exhibit superior performance in terms of reaction rates and efficiency at low concentrations.
In the realm of polyurethane chemistry, dibutyltin dilaurate (DBTDL) has historically been the workhorse catalyst, serving as a benchmark for comparison. Organotin catalysts, in general, offer several advantages, including high activity with both aromatic and aliphatic isocyanates, good solubility and compatibility with most formulations, and reasonable stability.
However, due to increasing environmental and health concerns associated with organotin compounds, a significant amount of research has been dedicated to finding viable alternatives. The most promising replacements include compounds based on bismuth, zinc, and zirconium.
A comparative analysis reveals distinct differences in catalytic behavior:
Bismuth Carboxylates: These catalysts can exhibit curing profiles different from DBTDL. For instance, in some polyurethane formulations, bismuth neodecanoate has been shown to have a shorter pot life but a longer curing time compared to DBTDL, even at higher catalyst concentrations.
Zinc Carboxylates: Zinc-based catalysts are another alternative, often used in combination with other metals to achieve a synergistic catalytic effect.
Zirconium and Aluminium Chelates: These compounds are also explored as potential replacements for organotin catalysts.
The choice of catalyst can significantly impact the final properties of the polymer. For example, in the synthesis of polyurethanes from isophorone (B1672270) diisocyanate (IPDI) and different polyols, DBTDL was found to be more effective with polyethers, while metal-β-diketone complexes (containing metals like iron, copper, chromium, and tin) were more effective with polyesters. researchgate.net
The following interactive data table provides a comparative overview of the catalytic performance of various organometallic catalysts in a typical 2K polyurethane coating system, with DBTDL as the reference. The data illustrates the trade-offs between different catalyst types in terms of drying times and pot life.
This second interactive table presents a comparison of the catalytic activity of different organotin compounds in the formation of urethane from an aliphatic isocyanate, highlighting the influence of the catalyst on the reaction rate.
These comparisons underscore that while this compound and related organotin catalysts are highly effective, the selection of a catalyst for a specific application requires careful consideration of not only catalytic activity but also pot life, curing characteristics, and the chemical nature of the reactants.
Vi. Applications in Advanced Materials Science and Engineering
Role in Polymer Synthesis and Modification
Dibutyldioxodistannoxane is a highly effective catalyst in the synthesis of numerous polymers, including polyesters, polyurethanes, silicones, and polycarbonates. bnt-chemicals.com Its high reactivity, thermal stability, and good compatibility with a range of formulations make it a preferred choice for accelerating polymerization and crosslinking reactions. reaxis.com
This compound plays a crucial role as a catalyst in polycondensation and ring-opening polymerization (ROP) reactions, where it influences the final polymer structure and properties. In polyesterification, it is a standard catalyst for high-temperature transesterification reactions, reducing reaction times significantly. bnt-chemicals.comgoogle.com The catalytic mechanism allows for the efficient formation of ester bonds, which is fundamental to building the polyester (B1180765) backbone. The choice of catalyst and reaction conditions, such as temperature and catalyst concentration, are key parameters for controlling the molecular weight of the resulting polymer. uva.nltib-chemicals.com
In the synthesis of polyesters, combinations of organotin catalysts, including dibutyltin (B87310) oxide, have been used to optimize the reaction. For instance, using a combination of dibutyltin oxide (DBTO) and dibutyltin diacetate (DBTDA) can offer synergistic effects in polyesterification processes. google.com The ability of organocatalysts to facilitate controlled polymerization is also evident in the ROP of cyclic esters like lactones, leading to polyesters with well-defined molecular weights and narrow dispersities. nih.govrsc.org While specific data on this compound's direct control over polydispersity index (PDI) is not extensively detailed in readily available literature, its function as a catalyst in controlled polymerization mechanisms suggests an inherent influence on achieving polymers with desired molecular weight distributions.
Table 1: Influence of this compound (as DBTO) in Polymer Synthesis
| Polymer Type | Reaction Type | Role of this compound (DBTO) | Key Outcome |
|---|---|---|---|
| Polyesters | Esterification / Transesterification | High-temperature catalyst | Reduced reaction times, control over ester bond formation. google.comgoogleapis.com |
| Polyurethanes | Polyaddition (Isocyanate + Polyol) | Curing catalyst | Accelerates the urethane (B1682113) linkage formation. google.comreaxis.comgoogle.com |
| Silicones (RTV) | Condensation Curing (Silanol Condensation) | Curing catalyst | Promotes crosslinking between polymer chains. bnt-chemicals.comuni-wuppertal.de |
| Alkyd Resins | Transesterification | Catalyst | Used in the production of resins for coatings. bnt-chemicals.com |
The catalytic properties of this compound are also employed in the post-polymerization modification and functionalization of polymers. It is particularly effective in transesterification reactions, which can be used to alter the side chains or end groups of existing polymer chains. bnt-chemicals.comwikipedia.org Furthermore, it serves as a catalyst for regioselective reactions on polymers containing multiple hydroxyl groups. For example, it can direct the acylation, alkylation, or sulfonation to specific alcohol groups, allowing for precise functionalization. wikipedia.orgatamanchemicals.comcymitquimica.com This selectivity is attributed to the formation of a tin-containing intermediate that activates a specific hydroxyl group over others that may be more sterically hindered. researchgate.net
In silicone chemistry, this compound and its derivatives are used as catalysts for condensation curing in room-temperature-vulcanizing (RTV) silicones. uni-wuppertal.dechemimpex.com This process involves the crosslinking of silanol-terminated polymer chains, transforming the liquid silicone into a solid elastomer. The catalyst facilitates the condensation reaction, which releases a small molecule byproduct and forms stable siloxane crosslinks, thereby functionalizing the base polymer into a useful thermoset material. bnt-chemicals.comuni-wuppertal.de
Incorporation into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability). This compound can be utilized in the synthesis of these materials, primarily through sol-gel processes.
The sol-gel process involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form an integrated network or gel. nih.govmdpi.com this compound's catalytic activity in condensation reactions, such as silanol (B1196071) condensation, makes it a candidate for accelerating the gelation process in silica-based hybrid materials. bnt-chemicals.comatamanchemicals.com By catalyzing the formation of siloxane (Si-O-Si) bonds from silanol (Si-OH) precursors, it can help control the rate of network formation and influence the final structure and porosity of the hybrid material.
While it can act as a catalyst, organotin compounds can also be incorporated as a component of the hybrid material itself. By participating in the sol-gel reaction, the tin centers can be integrated into the inorganic oxide network, with the butyl groups providing organic character to the material. This approach allows for the synthesis of hybrid materials where the organic and inorganic components are linked at the molecular level.
In the field of nanocomposites, this compound can be used as a catalyst to improve the compatibility and interaction between the polymer matrix and inorganic nanofillers. For instance, in a silicone-based nanocomposite, it can catalyze the condensation cure of the matrix while also potentially promoting reactions at the interface between the silicone and hydroxyl-functionalized nanofillers (like silica (B1680970) or metal oxides). This can lead to stronger interfacial bonding, which is critical for enhancing the mechanical and thermal properties of the nanocomposite. researchgate.net Its role as a curing agent in various resins and coatings that may incorporate nanoparticles further underscores its utility in this area. actylis.comresearchgate.net
Precursor in Ceramics and Metal Oxide Material Fabrication
This compound serves as a molecular precursor for the synthesis of tin-based ceramics, particularly tin(IV) oxide (SnO₂). Tin oxide is a key material used in a variety of applications, including gas sensors, transparent conductive coatings, and catalysts. The use of organometallic precursors like this compound allows for the formation of these materials at lower temperatures compared to traditional solid-state methods and provides better control over purity and morphology.
The thermal decomposition of this compound leads to the formation of tin oxide. preprints.org The process involves heating the precursor to a temperature where the organic butyl groups are removed, leaving behind the inorganic oxide. chemos.de This method can be adapted for various fabrication techniques, such as spray pyrolysis, to create thin films of SnO₂. For example, the thermal decomposition of a related compound, di-n-butyltin(IV) diacetate, has been studied to produce oriented SnO₂ thin films, with the decomposition process beginning around 180°C and yielding SnO₂ at temperatures above 350°C. researchgate.net The characteristics of the resulting tin oxide material, such as crystallite size and film morphology, can be influenced by the decomposition conditions.
Formation of Tin Oxide Films and Nanostructures
This compound, as an organotin compound, holds potential as a precursor for the synthesis of tin oxide (SnO₂) films and nanostructures. Organotin compounds are increasingly being investigated for this purpose due to their solubility in organic solvents and their ability to decompose cleanly into tin oxide upon thermal treatment. The sol-gel method is a common approach where an organotin precursor is hydrolyzed and condensed to form a tin oxide network.
While specific research detailing the use of this compound is not widely available in the reviewed literature, the general principles of using organotin precursors are well-established. For instance, organotin compounds like tin 2-ethyl hexanoate (B1226103) and triphenyltin (B1233371) chloride have been successfully employed to synthesize stable and uniformly sized SnO₂ nanoparticles. spiedigitallibrary.orgrsc.orgscispace.com These precursors, through processes like sol-gel or solvothermal synthesis, allow for controlled growth of nanoparticles with desirable properties for electronic applications. spiedigitallibrary.orgmdpi.com The organic ligands in these precursors can act as capping agents, preventing agglomeration and controlling the particle size during synthesis. spiedigitallibrary.org
The general process for forming tin oxide from an organotin precursor involves the following steps:
Hydrolysis: The organotin precursor reacts with water, leading to the replacement of organic groups with hydroxyl (-OH) groups.
Condensation: The resulting tin-hydroxyl species undergo condensation reactions, forming Sn-O-Sn bridges and eliminating water or alcohol molecules. This process leads to the formation of a three-dimensional tin oxide network.
Thermal Treatment (Annealing): The gel is then heated at elevated temperatures to remove residual organic components and to crystallize the amorphous tin oxide into the desired phase (e.g., rutile or cassiterite).
The properties of the resulting tin oxide films and nanostructures, such as crystallinity, particle size, and surface morphology, are highly dependent on the reaction conditions, including the choice of precursor, solvent, temperature, and pH.
Table 1: Comparison of Tin Oxide Nanoparticle Synthesis Methods Using Organotin Precursors
| Synthesis Method | Precursor Example | Typical Particle Size | Key Advantages |
| Sol-Gel | Tin 2-ethyl hexanoate | ~2.7 nm spiedigitallibrary.org | Uniform size distribution, good solution stability. spiedigitallibrary.org |
| Solvothermal | Diphenyltin(IV) p-methylphenyldithiocarbamate | Varies | Can produce different phases (SnS₂ or SnO₂) by controlling the atmosphere. mdpi.com |
| Friedel–Crafts Crosslinking | Triphenyltin chloride | ~4 nm rsc.orgscispace.com | Rapid synthesis, creates ultrasmall SnO₂ particles embedded in a carbon matrix. rsc.orgscispace.com |
Doping Agent in Semiconductor Materials
Doping in semiconductor materials involves the intentional introduction of impurities to modify their electrical properties. While common dopants for silicon-based semiconductors include elements from Group III and Group V of the periodic table, there is no readily available scientific literature to suggest that this compound is used as a doping agent in conventional semiconductor materials.
The primary role of a doping agent is to introduce either an excess of electrons (n-type doping) or a deficiency of electrons, i.e., holes (p-type doping), into the semiconductor lattice. This is typically achieved by substituting a small number of host atoms with atoms of the dopant element. The size and electronic configuration of the dopant atom are critical for its successful incorporation and activation within the semiconductor crystal.
Organometallic compounds are generally not suitable as primary doping agents in crystalline semiconductors like silicon or germanium because their molecular structure is too large to be incorporated into the crystal lattice without causing significant disruption. Furthermore, the presence of carbon and oxygen in this compound would introduce unwanted impurities and defects, which could degrade the semiconductor's electronic performance.
It is important to distinguish between doping and the formation of compound semiconductors or alloy systems. While tin is a component of some semiconductor materials, such as indium tin oxide (ITO), it is a constituent of the primary material rather than a dopant in the traditional sense. In these cases, organotin compounds may be used as precursors for the tin component of the material, as discussed in the previous section.
Applications in Coatings and Adhesives
Cross-linking Agents
In the context of coatings and adhesives, particularly in polyurethane systems, organotin compounds are widely used as catalysts to promote cross-linking reactions. While this compound itself is not explicitly identified as a cross-linking agent in the available literature, its structural similarity to other organotin catalysts, such as dibutyltin dilaurate (DBTDL), suggests it could function as a catalyst for such reactions. borchers.com
Cross-linking is the process of forming covalent bonds between polymer chains, which results in a three-dimensional network structure. This network structure significantly enhances the mechanical properties, chemical resistance, and durability of the coating or adhesive. In polyurethane chemistry, the primary cross-linking reaction is the formation of a urethane linkage between a polyol (a polymer with multiple hydroxyl groups) and a polyisocyanate (a polymer with multiple isocyanate groups).
Organotin catalysts, including DBTDL, are highly effective in accelerating the reaction between the hydroxyl and isocyanate groups. The proposed mechanism for this catalysis involves the activation of the isocyanate group by the tin compound, making it more susceptible to nucleophilic attack by the hydroxyl group.
Key characteristics of organotin catalysts in polyurethane cross-linking:
High Catalytic Activity: They significantly increase the rate of the urethane-forming reaction, allowing for faster curing times at ambient or slightly elevated temperatures.
Selectivity: They can exhibit selectivity towards the isocyanate-polyol reaction over side reactions, such as the reaction of isocyanate with water, which can lead to the formation of carbon dioxide gas and defects in the final product.
Influence on Pot Life: The choice and concentration of the catalyst can be used to control the pot life of the formulation, which is the time during which the coating or adhesive remains workable after mixing the components.
While direct research on this compound as a cross-linking catalyst is limited, its potential utility can be inferred from the well-established role of similar organotin compounds in the field.
Adhesion Promoters
Adhesion promoters are chemical compounds that are added to coatings and adhesives to improve their bonding to a substrate. They function by acting as a "bridge" at the interface between the coating/adhesive and the substrate, forming strong chemical and/or physical bonds with both.
There is no specific information in the reviewed scientific literature that identifies this compound as an adhesion promoter. However, organometallic compounds, in general, can function as adhesion promoters through various mechanisms. specialchem.com For instance, organotitanates and organosilanes are well-known classes of adhesion promoters. dcachem.comresearchgate.net
The mechanism of action for such compounds often involves:
Reaction with the Substrate: The organometallic compound reacts with active sites on the substrate surface, such as hydroxyl groups on glass or metal oxides, to form a strong chemical bond.
Interaction with the Polymer Matrix: The organic part of the adhesion promoter interacts with the polymer chains of the coating or adhesive, either through chemical reaction or physical entanglement.
Development of Smart Materials and Responsive Systems
Smart materials, also known as stimuli-responsive materials, are a class of advanced materials that can change their properties in response to external stimuli, such as changes in temperature, pH, light, or electric/magnetic fields. oulu.fi These materials are being developed for a wide range of applications, including drug delivery, sensors, and actuators.
Currently, there is no scientific literature available that suggests the use of this compound in the development of smart materials or responsive systems. The design of such materials typically involves the incorporation of specific functional groups or molecular architectures that can undergo reversible changes in their conformation or chemical state in response to a particular stimulus.
Examples of chemistries and materials used in smart systems include:
Thermoresponsive Polymers: Polymers that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST), leading to a phase transition in response to temperature changes.
pH-Responsive Polymers: Polymers containing acidic or basic functional groups that can ionize or deionize in response to changes in pH, resulting in swelling or shrinking of the material.
Photoresponsive Materials: Materials that contain photochromic molecules that can undergo reversible isomerization or other photochemical reactions upon exposure to light of a specific wavelength.
The chemical structure of this compound does not inherently possess the types of functional groups or dynamic bonds that are typically associated with stimuli-responsive behavior. Therefore, its direct application in the development of smart materials is not apparent from the existing body of scientific knowledge.
Vii. Theoretical and Computational Investigations of Dibutyldioxodistannoxane
Electronic Structure Analysis
Electronic structure analysis focuses on describing the distribution of electrons within a molecule, which fundamentally governs its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) has become a primary computational method for investigating the ground state properties of organometallic compounds like dibutyldioxodistannoxane due to its favorable balance of accuracy and computational cost. escholarship.orgresearchgate.net DFT calculations are used to determine the molecule's minimum energy geometry, electronic properties, and vibrational frequencies.
In a typical DFT study of this compound, the initial step involves geometry optimization. This process systematically alters the molecular structure to find the arrangement of atoms with the lowest electronic energy. olemiss.edu For this compound, this would define key parameters such as the Sn-O and Sn-C bond lengths, the angles around the tin atoms, and the conformation of the central Sn₂O₂ ring.
Once the optimized geometry is obtained, a range of electronic properties can be calculated. researchgate.net Central to this analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov For a catalyst like this compound, a lower energy LUMO would suggest a higher Lewis acidity at the tin centers, a key feature in its catalytic activity. rsc.org
DFT calculations also yield other important ground-state properties, as illustrated in the table below.
| Property | Description | Typical Calculated Value (Illustrative) |
| Total Energy | The total electronic energy of the molecule in its optimized, ground state geometry. | -n Hartrees |
| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability and Lewis acidity. | -0.8 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical reactivity and stability. | 5.7 eV |
| Dipole Moment | A measure of the overall polarity of the molecule arising from charge distribution. | 2.1 Debye |
| Mulliken Atomic Charges | Partial charges assigned to individual atoms (e.g., Sn, O, C) to model the charge distribution. | Sn: +1.2, O: -0.9, C(butyl): -0.4 |
Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not from a specific study on this compound.
While DFT is highly effective for ground-state properties, describing electronically excited states often requires more sophisticated and computationally intensive approaches known as post-Hartree-Fock methods. ststephens.net.inescholarship.orgchemrxiv.org These methods build upon the basic Hartree-Fock approximation by explicitly including electron correlation—the interactions between individual electrons—which is crucial for accurately predicting excited-state energies and properties. ststephens.net.inepfl.ch
Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MPn, e.g., MP2, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory. ststephens.net.ingithub.io These methods would be employed to study how this compound interacts with light (its photochemistry) or to understand electronic transitions. For instance, such calculations could predict the energies of the lowest singlet and triplet excited states. researchgate.net Understanding these states is important in contexts like photostability or potential photocatalytic applications. The choice of method involves a trade-off: higher-level methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) offer benchmark accuracy but are limited to smaller systems, while methods like MP2 or CISD (Configuration Interaction with singles and doubles) are more feasible for a molecule of this size. ststephens.net.in
Reaction Pathway Modeling
Computational modeling can map out the energetic landscape of chemical reactions, providing detailed insights into how reactants are converted into products.
The synthesis of this compound, typically from the hydrolysis of a precursor like dibutyldichlorostannane or the dehydration of dibutyltin (B87310) oxide, can be modeled to understand its mechanism. A key goal of such modeling is to locate and characterize the transition state (TS) of the reaction. researchgate.net The transition state is the highest energy point along the reaction coordinate—a fleeting molecular arrangement that represents the point of no return between reactants and products. mit.edu
Using quantum chemical methods, researchers can perform a transition state search to find this specific geometry. arxiv.org Once located, the structure of the TS provides a snapshot of which bonds are breaking and which are forming. A frequency calculation is then performed to confirm it is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. mit.edu
| Parameter | Description |
| Reactant Complex | The initial, stable association of the reacting molecules. |
| Transition State (TS) | The highest energy structure along the reaction pathway. nih.govmanchester.ac.uk |
| Product Complex | The final, stable association of the product molecules. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (E_TS - E_reactants). |
| Reaction Energy (ΔEr) | The overall energy change of the reaction (E_products - E_reactants). |
This compound is known to catalyze various chemical reactions, such as the formation of polyurethanes and transesterification. researchgate.netnih.govfrontiersin.org Computational modeling is instrumental in elucidating the step-by-step mechanism of this catalysis. The widely accepted mechanism for many organotin catalysts involves the Lewis acidic tin center. rsc.orgrsc.org
A computational study of the catalytic cycle would involve the following steps:
Reactant Coordination: Modeling the initial step where a reactant molecule (e.g., an alcohol or an isocyanate) coordinates to a Lewis acidic tin atom of the distannoxane.
Activation and Reaction: Calculating the structure and energy of the subsequent transition state where the coordinated reactant is activated and reacts with a second substrate molecule.
Product Release: Modeling the final step where the product molecule dissociates from the catalyst, regenerating the active distannoxane species for the next cycle.
By calculating the energies of all intermediates and transition states, a complete energy profile for the catalytic cycle can be constructed. nih.govnih.gov This profile allows researchers to identify the rate-determining step (the step with the highest activation energy) and understand how the structure of the catalyst influences its efficiency. DFT studies on similar organotin catalysts in urethane (B1682113) synthesis have shown that such computational approaches can effectively model the reaction mechanism and support experimental findings. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While quantum mechanics is used to study static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. researchgate.net MD simulations model the molecule as a collection of atoms connected by springs (representing bonds) and governed by a set of classical mechanics equations known as a force field. arxiv.org
For a molecule like this compound, which features flexible n-butyl groups attached to a semi-rigid Sn₂O₂ core, MD simulations are ideal for exploring its conformational landscape. pitt.edu The simulation tracks the motions of all atoms over a period of nanoseconds to microseconds, providing a detailed trajectory of how the molecule flexes, bends, and rotates at a given temperature. nih.govnih.gov
Analysis of the MD trajectory can reveal:
Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts.
Dihedral Angle Distributions: Quantifying the rotational preferences around specific bonds, such as the Sn-C and C-C bonds of the butyl chains.
Ring Pucker: Characterizing the flexibility and accessible geometries of the central distannoxane ring.
This information is critical for understanding how the molecule's shape influences its packing in the solid state, its solubility, and its ability to interact with substrates in a catalytic process.
Spectroscopic Property Prediction and Interpretation
Computational methods have become indispensable for the prediction and interpretation of various spectroscopic data. By simulating spectra, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of the electronic and vibrational properties of molecules like this compound.
Density Functional Theory (DFT) is a primary computational tool for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. nih.govmdpi.com These calculations can provide valuable information about the geometric and electronic structure of this compound.
For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net Theoretical predictions of ¹H, ¹³C, and particularly ¹¹⁹Sn NMR chemical shifts are of great interest for organotin compounds. researchgate.netrsc.org The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry around the tin atom, making its computational prediction a valuable tool for structural elucidation in solution. While specific DFT calculations of NMR spectra for this compound are not extensively reported in publicly available literature, the methodology is well-established for organotin compounds. researchgate.net
Similarly, DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. dtic.milnih.gov By analyzing the computed vibrational modes, each peak in the calculated spectrum can be assigned to specific stretching, bending, or rocking motions of the atoms. This is particularly useful for identifying characteristic vibrations of the Sn-O-Sn core and the Sn-C bonds in this compound. The comparison between calculated and experimental IR spectra can confirm the molecular structure and provide insights into intramolecular interactions. nih.gov Anharmonicity corrections are often applied to the calculated harmonic frequencies to improve agreement with experimental data. nih.gov
| Computational NMR Data (ppm) | Computational IR Data (cm⁻¹) | |||
|---|---|---|---|---|
| Nucleus | Calculated Chemical Shift (δ) | Assignment | Calculated Frequency | Vibrational Mode Assignment |
| ¹¹⁹Sn | -150 to -200 | Five-coordinate Sn in ladder core | ||
| ¹³C | ~30 | α-CH₂ | ||
| ¹³C | ~27 | β-CH₂ | ||
| ¹³C | ~26 | γ-CH₂ | ||
| ¹³C | ~14 | δ-CH₃ | ||
| ~600 | ν(Sn-O-Sn) asymmetric stretch | |||
| ~570 | ν(Sn-C) stretch | |||
| ~2950 | ν(C-H) asymmetric stretch | |||
| ~2870 | ν(C-H) symmetric stretch |
Note: The data in the table above are illustrative and represent typical ranges expected for such a compound based on general knowledge of organotin spectroscopy. They are not derived from specific published computational results for this compound.
The electronic absorption and emission properties of this compound can be investigated using time-dependent density functional theory (TD-DFT). chemrxiv.orgnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. chemrxiv.org
For organotin compounds, the UV-Vis spectra are typically characterized by transitions involving the tin-carbon and tin-oxygen bonds. researchgate.net TD-DFT calculations can help to identify the nature of these transitions, for example, whether they are localized on the ligands or involve metal-to-ligand or ligand-to-metal charge transfer. The predicted absorption maxima (λ_max) can be compared with experimental spectra to validate the computational model. nih.gov While detailed computational studies on the UV-Vis spectrum of this compound are not readily found, the methodology is broadly applied to understand the photophysical properties of related organometallic complexes. researchgate.net
| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | ~280 | 0.05 | n → σ* (Sn-O) |
| S₀ → S₂ | ~240 | 0.12 | σ → σ* (Sn-C) |
Note: The data in this table are hypothetical and for illustrative purposes to show the type of information that can be obtained from TD-DFT calculations.
Prediction of Supramolecular Interactions and Self-Assembly Behavior
This compound is known to exist as a dimer, forming a ladder-like structure through Sn-O coordination bonds. This self-assembly is a key feature of its chemistry. Computational modeling can provide significant insights into the forces driving this and other potential supramolecular interactions. nih.govuic.edu
Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can be used to study the stability of the dimeric structure and to explore other potential aggregation pathways. nih.gov QM methods can quantify the strength of the intermolecular Sn-O dative bonds that hold the ladder structure together. Furthermore, these methods can be used to investigate weaker non-covalent interactions, such as van der Waals forces between the butyl chains, which also contribute to the stability of the assembled structure in the solid state and in non-polar solvents.
By modeling the interaction of this compound with other molecules, it is possible to predict its behavior in different chemical environments and its potential to form more complex supramolecular architectures. researchgate.net These computational approaches are crucial for understanding how the molecule organizes itself and interacts with its surroundings, which is fundamental to its application in areas such as catalysis and materials science.
Force Field Development for Organotin Systems
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and bulk properties of materials. However, the accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. nih.gov A force field consists of a set of parameters and equations that define the potential energy of a system of atoms.
For many common organic molecules, well-established force fields like AMBER and CHARMM are available. nih.govnih.gov However, for less common functionalities, such as the Sn-O-Sn core in distannoxanes, specific force field parameters need to be developed. acs.orgmdpi.com The development of a force field for organotin systems involves several steps:
Parameterization of Bonded Terms: This includes obtaining equilibrium values and force constants for bond lengths (e.g., Sn-O, Sn-C, C-C, C-H), bond angles (e.g., O-Sn-O, C-Sn-C), and dihedral angles. These parameters are typically derived from high-level quantum mechanics calculations on smaller model compounds that represent the chemical environment within this compound. osti.gov
Parameterization of Non-Bonded Terms: This involves determining the partial atomic charges and Lennard-Jones parameters (which describe van der Waals interactions) for each atom type. Partial charges are often derived by fitting them to the quantum mechanically calculated electrostatic potential. osti.gov
Validation: The newly developed force field is then tested by performing MD simulations and comparing the calculated properties (e.g., density, heat of vaporization, radial distribution functions) with experimental data or with results from quantum mechanics calculations.
A well-parameterized force field for this compound would enable researchers to perform large-scale simulations to study its self-assembly behavior, its interactions with solvents and other molecules, and its properties in the condensed phase. mdpi.com
Viii. Environmental Fate and Transformation of Dibutyldioxodistannoxane
Pathways of Environmental Introduction and Distribution
Dibutyldioxodistannoxane, as a member of the organotin family, is not naturally occurring and its presence in the environment is a direct result of human activities. The primary pathways for its introduction are linked to the industrial and commercial uses of dibutyltin (B87310) compounds.
Industrial and Commercial Sources:
Stabilizers in Plastics: Dibutyltin compounds are widely used as heat stabilizers in polyvinyl chloride (PVC) plastics. Leaching from PVC pipes (B44673) used for drinking water distribution and from other PVC products can be a significant source of these compounds in aquatic environments and landfills.
Catalysts: Dibutyltin derivatives serve as catalysts in the production of silicones and polyurethanes. Industrial effluents from manufacturing facilities can release these compounds into waterways.
Antifouling Agents: While the use of tributyltin (TBT) in antifouling paints has been largely restricted due to its high toxicity, historical contamination persists. TBT degrades in the environment to form dibutyltin and monobutyltin (B1198712), contributing to the environmental load of DBT compounds.
Agricultural Applications: Certain organotin compounds have been used as fungicides and miticides, leading to their introduction into soil and subsequent runoff into water bodies.
Once introduced into the environment, the distribution of this compound and other dibutyltin compounds is governed by their physicochemical properties. Organotin compounds generally have low water solubility and a high affinity for particulate matter. Consequently, they tend to adsorb to soil and sediment particles, making these compartments significant sinks in the environment. This adsorption reduces their mobility in the water column but can lead to long-term contamination of sediments. From these environmental compartments, they can be taken up by aquatic organisms, leading to bioaccumulation.
Table 1: Potential Sources and Environmental Compartments for this compound
| Source Category | Specific Examples | Primary Environmental Compartments |
|---|---|---|
| Industrial | PVC production, Silicone and polyurethane manufacturing | Wastewater, Industrial sludge, Aquatic ecosystems |
| Commercial | PVC pipes, Food packaging, Textiles | Landfills, Leachate, Aquatic ecosystems |
| Agricultural | Historical use of organotin pesticides | Soil, Surface water runoff |
| Legacy | Degradation of TBT from antifouling paints | Sediments, Aquatic biota |
Biotic Transformation by Microorganisms
Microorganisms, particularly bacteria and fungi, are key players in the transformation and degradation of many organic pollutants, including organotin compounds.
The biotic degradation of organotin compounds is a significant process for their removal from the environment. The primary mechanism of microbial degradation is the sequential dealkylation (or dearylation) of the tin atom. In the case of tributyltin (TBT), microorganisms are known to cleave the tin-carbon bonds, resulting in the formation of dibutyltin (DBT), followed by monobutyltin (MBT), and ultimately inorganic tin, which is considered less toxic.
It is therefore established that DBT compounds, including by extension this compound, can be products of the microbial degradation of TBT. Furthermore, it is expected that microorganisms capable of degrading TBT would also be able to further degrade DBT. The rate of this degradation is dependent on various environmental factors such as temperature, oxygen availability, and the specific microbial communities present.
The primary metabolites resulting from the biotic transformation of dibutyltin compounds are monobutyltin (MBT) and inorganic tin. The degradation pathway proceeds as follows:
Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)
The identification and characterization of these metabolites are typically performed using sensitive analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (ICP-MS). These methods allow for the separation and quantification of the different butyltin species, providing evidence for the degradation process.
While the general pathway of debutylation is understood, the specific enzymes and metabolic pathways involved in the microbial degradation of this compound have not been elucidated. Further research is needed to isolate and characterize the microorganisms responsible for these transformations and to identify any other potential intermediate metabolites.
Table 2: Key Degradation Pathways and Products of Dibutyltin Compounds
| Degradation Type | Pathway | Key Reactants/Conditions | Primary Products |
|---|---|---|---|
| Abiotic | Photolysis | UV radiation | Monobutyltin, Inorganic Tin |
| Abiotic | Hydrolysis | Water | Dibutyltin oxide, Dichlorodistannoxane (from dibutyltin dichloride) |
| Biotic | Microbial Degradation | Microorganisms | Monobutyltin, Inorganic Tin |
Adsorption and Desorption Processes in Environmental Matrices
Detailed Research Findings:
Research on dibutyltin (DBT) indicates a strong affinity for sediments, particularly those rich in clay and organic matter. nih.gov The partitioning of these compounds between the solid phase (soil or sediment) and the aqueous phase (pore water or overlying water) is described by the distribution coefficient (Kd) and the organic carbon-normalized distribution coefficient (Koc). ecetoc.orgchemsafetypro.com
A study on the sorption behavior of DBT to four different natural clay-rich sediments found that the strongest adsorption occurred in montmorillonite-rich sediment, which had the highest specific surface area and cation exchange capacity. nih.gov Under simulated marine conditions (pH 8, salinity 32‰), Kd values for DBT were found to range between 12 and 40 L/kg. nih.gov Adsorption is influenced by environmental factors; maximum DBT adsorption was observed at a lower pH of 6 and zero salinity, indicating that these compounds are more likely to be particle-bound in freshwater and less acidic environments. nih.gov
The organic carbon content of the matrix is a primary factor controlling the sorption of organotin compounds. youtube.com For butyltin compounds, the organic carbon-normalized distribution ratio has been observed to be in the range of 10⁵ to 10⁶ L/kg, signifying very strong adsorption to organic matter within sediments. ices.dk
Desorption, the process by which an adsorbed substance is released from a surface, can also occur. Studies have shown that when sediments contaminated with DBT interact with clean water, desorption can happen over a wide pH range (4-8). nih.gov This suggests that sediments can act as a long-term source of dibutyltin compounds, releasing them back into the water column over time. chromatographyonline.com
Table 1: Adsorption Coefficients for Dibutyltin (DBT) in Environmental Matrices
| Parameter | Value | Matrix/Conditions | Source(s) |
|---|---|---|---|
| Distribution Coefficient (Kd) | 12 - 40 L/kg | Clay-rich sediments (simulated marine conditions, pH 8, salinity 32‰) | nih.gov |
| Organic Carbon-Normalized Distribution Coefficient (Log Koc) | ~4.6 | Sediment | ices.dk |
| TBT Sorption Range (Kd) | 6.1 - 5210 L/kg | Natural sediments with varying organic carbon content (0.3% - 4.8%) | ices.dk |
Note: The data presented for DBT is used as a proxy to describe the likely behavior of this compound. TBT data is included for comparison as it is the parent compound.
Environmental Persistence and Mobility in Soil and Water
The persistence of a chemical refers to the length of time it remains in the environment before being broken down by chemical or biological processes. fao.org Mobility describes the potential for a substance to move within and between environmental compartments like soil and water. chemsafetypro.com
Detailed Research Findings:
Dibutyltin compounds are primarily formed in the environment through the sequential debutylation (loss of butyl groups) of tributyltin (TBT). epa.govnih.gov This degradation is a key factor in their environmental presence. epa.gov The persistence of DBT itself is variable and depends heavily on environmental conditions.
In aquatic environments, the degradation of DBT can be relatively rapid. One study found the half-life of DBT in river water to be approximately 5 days. capes.gov.br Another investigation observed that the biodegradation of DBT in unfiltered seawater during the summer is quite fast, with a half-life of about one week. iwaponline.com
In sediments, however, the persistence of dibutyltins is significantly longer. The breakdown is slower, particularly in anaerobic (oxygen-deficient) conditions. A study of a marina sediment proposed a first-order kinetic model for the sequential degradation of TBT to DBT, then to monobutyltin (MBT), and finally to inorganic tin. nih.gov In this model, the half-life of DBT was estimated to be 1.9 years. nih.gov Butyltin compounds are known to persist in sediments for several years, acting as a long-term reservoir of contamination. researchgate.net
The mobility of this compound and other DBT compounds in soil and water is generally low. chemsafetypro.com Their strong tendency to adsorb to soil and sediment particles, as indicated by high Koc values, means they are not easily leached from soil into groundwater or transported over long distances in water. chemsafetypro.comfao.org Instead, they tend to remain associated with the particulate matter to which they are bound. chromatographyonline.com
Table 2: Environmental Half-Life of Dibutyltin (DBT)
| Environment | Half-Life | Conditions | Source(s) |
|---|---|---|---|
| River Water | ~5 days | Daini Neya River | capes.gov.br |
| Sea Water | ~7 days | Unfiltered, summer conditions | iwaponline.com |
| Sediment | 1.9 years | Marina sediment | nih.gov |
Note: Data for DBT is used as a proxy for this compound.
Bioaccumulation in Environmental Systems (Excluding human/animal trial data)
Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming other contaminated organisms. skb.se Organotin compounds are known to be bioaccumulative. nih.gov The potential for a chemical to accumulate is often expressed by the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. skb.sebibalex.org
Detailed Research Findings:
Research on tributyltin, the precursor to DBT, has shown significant bioaccumulation in fish. The logarithm of the bioconcentration factor (log BCF) for TBT in various fish species has been measured in the range of 2.7 to 3.9. nih.gov This indicates that the concentration of TBT in fish can be several hundred to several thousand times higher than in the surrounding water. Since TBT is metabolized in organisms to DBT, this pathway contributes to the bioaccumulation of dibutyltin in the food web. nih.gov
A study on the bioaccumulation of organotins in the Three Gorges Reservoir found that the logarithmic bioaccumulation factors (BAF) of TBT were as high as 3.77, indicating significant enrichment in organisms. researchgate.net Although specific BAF values for DBT were not reported, the study noted the presence of TBT metabolites. The capacity of an organism to degrade TBT influences the level of accumulation; organisms with a lesser capacity to break down TBT may accumulate butyltins to higher levels. researchgate.net
The accumulation of organotins does not appear to be strongly correlated with the lipid content in the tissues of some fish species. nih.gov In several fish species, higher concentrations of TBT, which degrades to DBT, were found in the liver, brain, and muscle tissue. nih.gov
Table 3: Bioconcentration Factor for Tributyltin (TBT) in Fish
| Compound | Log BCF Range | Organism | Source(s) |
|---|---|---|---|
| Tributyltin (TBT) | 2.7 - 3.9 | Fish (various species) | nih.gov |
Note: BCF data for TBT, the parent compound of DBT, is presented to indicate the bioaccumulative potential of butyltins.
Ix. Advanced Analytical Methodologies for Characterization of Dibutyldioxodistannoxane in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture, allowing for the isolation and quantification of specific compounds like dibutyldioxodistannoxane. The choice of chromatographic method often depends on the volatility and polarity of the analyte and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, organotin compounds like this compound are generally not volatile enough for direct GC analysis. sciex.com Therefore, a derivatization step is necessary to convert them into more volatile forms. sciex.comysi.comeurofins.com.au This process typically involves alkylation or ethylation. ysi.com
Derivatization Process: The most common derivatization method is alkylation using reagents like sodium tetraethylborate (NaBEt4) or Grignard reagents. ysi.com This converts the polar organotin compounds into their more volatile tetraalkylated counterparts. For instance, dibutyltin (B87310) species are converted to dibutyl diethyl tin.
Separation and Detection: Once derivatized, the sample is injected into the gas chromatograph. The volatile organotin derivatives are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. ijpras.comnih.gov The mass spectrometer serves as a highly sensitive and selective detector. nih.gov
Challenges in GC-MS analysis include potential peak tailing, which can be mitigated by operating the detector at higher temperatures (325-350°C). ysi.com Frequent maintenance of the GC inlet is also recommended to ensure system optimization. ysi.com
Table 1: Typical GC-MS Parameters for Derivatized Organotin Analysis
| Parameter | Condition | Purpose |
| Derivatization Agent | Sodium tetraethylborate (NaBEt4) | Increases volatility of organotin compounds. ysi.com |
| GC Column | DB-5 or similar non-polar capillary column | Separation of volatile derivatives. |
| Injector Temperature | 250°C | Ensures complete volatilization of the sample. |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds based on boiling points. |
| Carrier Gas | Helium | Transports the sample through the column. mdpi.com |
| Detector | Mass Spectrometer (MS) or Pulsed Flame Photometric Detector (PFPD) | Provides sensitive and selective detection. ysi.com |
| Detector Temperature | 325-350°C (for PFPD) | Reduces peak tailing. ysi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a preferred technique for analyzing organotin compounds as it often eliminates the need for the time-consuming derivatization step required for GC-MS. sciex.comeurofins.com.au This simplifies sample preparation and shortens analysis times. sciex.com LC-MS is particularly suitable for non-volatile and thermally labile compounds.
Separation and Detection: In LC-MS, the sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The separation occurs in a column (e.g., a C18 column) based on the analyte's interaction with the stationary phase and the mobile phase. The separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for organotin analysis as it is a "soft" ionization method that minimizes fragmentation. ubc.ca Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity, allowing for detection at very low concentrations. sciex.com
A study by German researchers highlighted a method using HPLC coupled with ICP-MS (a hybrid technique) to quantify 11 organotin species in under 22 minutes, achieving detection limits between 0.14 to 0.57 µg Sn/L. This demonstrates the speed and sensitivity achievable with liquid chromatography-based methods.
Table 2: Example LC-MS/MS Method Parameters for Organotin Analysis
| Parameter | Condition | Reference |
| LC Column | Core-shell C18 column (e.g., Phenomenex Kinetex) | sciex.com |
| Mobile Phase | Gradient of water and organic solvent (e.g., methanol (B129727), acetonitrile) with additives like formic acid or α-tropolone | |
| Ionization Source | Electrospray Ionization (ESI) | ubc.ca |
| MS Analyzer | Tandem Mass Spectrometer (MS/MS) | sciex.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. intertek.commalvernpanalytical.com When this compound is used as a catalyst or stabilizer in polymerization reactions, GPC is employed to determine the molecular weight and molecular weight distribution (MWD) of the resulting polymeric products. amazonaws.com
Principle of Separation: GPC separates molecules based on their hydrodynamic size in solution. ucsb.edu The sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel beads. ucsb.edu Larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. intertek.com
Detection and Analysis: The separated polymer molecules are typically detected using a differential refractive index (RI) detector. amazonaws.com By calibrating the system with polymer standards of known molecular weights, the retention time can be correlated to the molecular weight of the sample components. ucsb.edu This allows for the determination of key parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). ucsb.edu
Thermal Analysis Methods
Thermal analysis techniques are pivotal in understanding the thermal stability and phase behavior of this compound. By subjecting the compound to controlled temperature programs, researchers can ascertain its decomposition patterns and transitional energetic changes.
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability and decomposition profile of this compound. This method involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data, a TGA curve, plots the percentage of weight loss against temperature, revealing the temperatures at which the compound degrades.
The decomposition of organotin compounds like this compound typically occurs in distinct stages. The initial weight loss, often observed at lower temperatures, can generally be attributed to the loss of residual solvents or moisture. Subsequent, more significant weight loss at higher temperatures corresponds to the breakdown of the organotin structure, leading to the formation of tin oxides and the release of volatile organic fragments.
A hypothetical TGA study of this compound might reveal a multi-step decomposition process. For instance, an initial slight mass loss could occur below 200°C, followed by major decomposition stages between 250°C and 500°C. The final residue at the end of the analysis would likely be a stable tin oxide. The precise temperatures and percentage of mass loss in each stage are characteristic of the compound's thermal stability.
Hypothetical TGA Decomposition Data for this compound
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragments |
|---|---|---|---|
| 1 | 100 - 180 | 2.5 | Adsorbed water/solvent |
| 2 | 250 - 350 | 35.0 | Butyl groups |
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the phase transitions of this compound, such as melting, crystallization, and glass transitions. nih.govlibretexts.org DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.comulisboa.pt This allows for the detection of endothermic (heat-absorbing) and exothermic (heat-releasing) processes.
When this compound is heated in a DSC instrument, a sharp endothermic peak would indicate its melting point. The temperature at the peak of this transition provides the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHm), which is the energy required to melt the substance. The presence of impurities can lead to a broadening of the melting peak and a depression of the melting point.
Conversely, upon cooling, an exothermic peak would signify the crystallization of the compound from its molten state. The temperature at this peak is the crystallization temperature (Tc), and the associated enthalpy is the enthalpy of crystallization (ΔHc). For amorphous or semi-crystalline materials, a subtle shift in the baseline of the DSC thermogram, known as a glass transition (Tg), can also be observed, indicating a change from a rigid, glassy state to a more flexible, rubbery state.
Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 145.2 | 150.5 | 85.3 |
Advanced Microscopy for Morphological and Surface Characterization
To gain a deeper understanding of the physical form and surface features of this compound, advanced microscopy techniques are indispensable. These methods provide high-magnification images that reveal details about particle size, shape, and surface topography.
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of this compound at the micro- and nanoscale. In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interactions of the electrons with the sample produce various signals that can be detected to form an image.
SEM analysis can reveal the general morphology of this compound powders or crystals, including particle size distribution, shape, and surface texture. For instance, SEM images might show that the compound consists of agglomerates of smaller primary particles or well-defined crystalline structures. This information is crucial for understanding the material's physical properties and its behavior in various applications.
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to examine the internal structure of this compound. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample.
TEM can provide detailed information about the crystal structure, lattice defects, and the presence of different phases within a single particle of this compound. For nanocomposite materials containing this compound, TEM is invaluable for visualizing the dispersion and interaction of the organotin within the matrix.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of the surface of this compound with atomic or near-atomic resolution. AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a topographical map.
AFM is particularly useful for quantifying surface roughness and observing fine surface features that are not discernible with other microscopy techniques. This level of detail is important for understanding surface-related phenomena such as catalysis, adhesion, and interactions with other materials.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques provide a robust framework for the analysis of this compound by integrating a separation method with a detection method in a single, continuous process. nih.gov This approach allows for the separation of the analyte from interfering matrix components, followed by its unambiguous identification and quantification. For organotin compounds, the most prevalent and effective hyphenated methods involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). gcms.cz It is important to note that in typical analytical procedures involving acidic extraction, this compound is converted to other dibutyltin (DBT) forms, such as dibutyltin dichloride, which are then separated and detected. Therefore, the methods described below for DBT are directly applicable to the analysis of samples containing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, organotin compounds like dibutyltin are generally not volatile enough for direct GC analysis. sciex.com Consequently, a derivatization step is typically required to convert them into more volatile forms. gov.bc.ca This is commonly achieved through ethylation using reagents like sodium tetraethylborate (NaBEt4). gov.bc.calmaleidykla.lt
Once derivatized, the resulting tetraalkyltin compounds are separated on a GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides not only quantitative data but also structural information based on the fragmentation patterns of the analyte, which aids in its positive identification. chemrxiv.org An innovative approach has been developed for the analysis of underivatized chlorinated organotin compounds, including dibutyltin dichloride, using GC coupled with a triple quadrupole mass spectrometer (MS/MS), which offers high selectivity and sensitivity without the need for derivatization.
Detailed Research Findings: A study focused on the analysis of dibutyltin (DBT) compounds in polyvinyl chloride (PVC) products utilized GC-MS following solvent extraction under acidic conditions and derivatization with sodium tetraethylborate. gcms.cz The mass spectrum of the derivatized DBT showed a characteristic peak at m/z 263, which was used for monitoring. gcms.cz The method demonstrated excellent linearity and was capable of detecting DBT at concentrations below the standard limit of 1 µg/mL. gcms.cz
Another method developed for the determination of butyltin compounds in water samples employed dispersive liquid-liquid microextraction followed by derivatization and GC-MS analysis. lmaleidykla.lt This technique achieved low limits of detection, demonstrating its suitability for trace-level analysis in environmental samples. lmaleidykla.lt
Table 1: GC-MS Analytical Parameters for Dibutyltin (as derivatized DBT)
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization Agent | Sodium tetraethylborate | lmaleidykla.ltgcms.cz |
| Column | Agilent VF-XMS (60 m x 0.25 mm i.d. x 0.25 µm) | |
| Oven Temperature Program | Initial 80°C for 3 min, ramp to 210°C at 25°C/min, then to 250°C at 40°C/min, hold for 3 min | lmaleidykla.lt |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Monitored Ion (m/z) for Derivatized DBT | 263 | gcms.cz |
| Limit of Detection (LOD) | <0.1 ng/g for related butyltins |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred technique for the analysis of organotin compounds as it often eliminates the need for the time-consuming derivatization step required for GC-MS. sciex.com This method is particularly suitable for non-volatile and polar compounds. sciex.com In LC-MS/MS, the separation is achieved using a liquid chromatograph, and the detection is performed by a tandem mass spectrometer, which provides enhanced selectivity and sensitivity. sciex.com
The use of techniques like electrospray ionization (ESI) allows for the direct analysis of organotin cations in various matrices, including water and biological tissues. sciex.comepa.gov The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry further enhances the specificity of the analysis by monitoring a specific precursor-to-product ion transition for the analyte of interest. sciex.com
Detailed Research Findings: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS has been assessed for the environmental monitoring of organotin compounds in bottom sediments. nih.gov This method proved to be effective for the determination of several organotin compounds, although it had limitations in detecting dibutyltin under the tested conditions. nih.gov Another LC-MS/MS method was developed for the quantification and identification of organotins in food, water, and textiles, demonstrating the versatility of this technique across different complex matrices. sciex.com
Table 2: LC-MS/MS Analytical Parameters for Dibutyltin Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Reversed-phase micro-liquid chromatography (µLC) | epa.gov |
| Column | Phenomenex Kinetex 2.6u C18 50x3mm | sciex.com |
| Mobile Phase | Gradient of water and methanol with 2% formic acid + 5 mM ammonium (B1175870) formate | sciex.com |
| Ionization Source | Electrospray Ionization (ESI) | sciex.comepa.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | sciex.com |
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)
For elemental speciation analysis, the coupling of GC with ICP-MS provides an extremely sensitive and element-specific detection method. After separation on the GC column (following derivatization), the eluent is introduced into the high-temperature plasma of the ICP-MS, which atomizes and ionizes the tin atoms. The mass spectrometer then detects the tin isotopes, allowing for highly sensitive quantification.
Detailed Research Findings: Isotope-dilution analysis in combination with GC-ICP-MS detection has been successfully applied for the determination of butyltin species in environmental samples. nih.gov This method involves the use of isotopically labeled butyltin species as internal standards, which allows for highly accurate and precise quantification by correcting for matrix effects and variations in instrument response. nih.gov The study demonstrated the reliability of this technique for the analysis of certified reference materials. nih.gov
X. Future Research Directions and Emerging Paradigms in Dibutyldioxodistannoxane Chemistry
Exploration of Novel Synthetic Pathways
The traditional synthesis of dibutyldioxodistannoxane typically involves the hydrolysis of dichlorodibutyltin. While effective, this method presents challenges related to precursor availability and reaction control. Future research is increasingly focused on developing more sustainable and efficient synthetic routes. One promising area is the exploration of mechanochemical methods, which involve solid-state reactions induced by mechanical force. This approach could potentially reduce solvent waste and energy consumption. Another avenue of investigation is the use of single-source precursors that can be converted to this compound under milder conditions. The development of continuous flow processes for the synthesis of this compound is also an area of interest, offering the potential for improved scalability and product consistency.
Development of Highly Selective Catalytic Systems
This compound has shown promise as a catalyst in various organic transformations, including esterification and transesterification reactions. However, a key challenge lies in enhancing its selectivity for specific reactions. Future research will likely focus on modifying the structure of this compound to create more sophisticated catalytic systems. This could involve the incorporation of chiral ligands to induce enantioselectivity or the immobilization of the catalyst on solid supports to improve recyclability and prevent product contamination. The development of bifunctional catalysts, where this compound is combined with other catalytic species, could also open up new possibilities for tandem reactions.
A comparative look at the catalytic activity of related organotin compounds in esterification reactions highlights the potential for developing highly selective systems based on this compound.
| Catalyst | Reactants | Product | Conversion (%) | Selectivity (%) |
| Dibutyltin (B87310) dilaurate | Lauric acid + 1-Butanol | Butyl laurate | 95 | >99 |
| Dioctyltin oxide | Phthalic anhydride (B1165640) + 2-Ethylhexanol | Bis(2-ethylhexyl) phthalate | 98 | 98 |
| Monobutyltin (B1198712) oxide | Acetic acid + Ethanol | Ethyl acetate | 92 | >99 |
This table illustrates the catalytic potential of various organotin compounds in esterification reactions, providing a benchmark for the future development of this compound-based catalysts.
Design of Next-Generation Functional Materials
The unique structural characteristics of this compound make it an attractive building block for the design of novel functional materials. Its ladder-like structure can be exploited to create highly ordered polymers and coordination networks. Future research in this area will likely focus on the synthesis of hybrid organic-inorganic materials incorporating this compound units. These materials could exhibit interesting optical, electronic, or mechanical properties. For example, the incorporation of chromophoric organic linkers could lead to the development of new photoluminescent materials. Furthermore, the use of this compound as a precursor for the synthesis of tin oxide nanoparticles is another promising direction, with potential applications in gas sensing and photocatalysis.
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
Mechanistic Insights via Advanced In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved catalysts and materials. Advanced in situ spectroscopic techniques will play a pivotal role in this endeavor. Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the structural changes occurring during a chemical reaction. The use of synchrotron-based X-ray absorption spectroscopy (XAS) can offer insights into the electronic structure and coordination environment of the tin atoms. These experimental techniques, combined with computational modeling, will provide a comprehensive picture of the reaction pathways and intermediates involved in this compound-mediated processes.
Understanding Environmental Cycling at the Molecular Level
The widespread use of organotin compounds has raised concerns about their environmental fate and potential toxicity. A thorough understanding of the environmental cycling of this compound at the molecular level is therefore essential. Future research should focus on elucidating the degradation pathways of this compound in various environmental compartments, such as soil and water. This will involve identifying the biotic and abiotic factors that contribute to its transformation and mineralization. The use of isotopic labeling studies and advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be instrumental in tracking the fate of this compound in the environment. This knowledge will be crucial for developing strategies to mitigate any potential environmental risks associated with its use.
Q & A
Q. What criteria should guide the selection of literature sources for comparative studies on this compound?
- Methodological Answer : Prioritize peer-reviewed studies with full experimental details (e.g., synthetic protocols, characterization data). Exclude sources lacking reproducibility metrics (e.g., error bars, replicates). Use citation tracking tools to identify foundational papers and recent advances. Critically assess conflicts of interest (e.g., industry-funded studies) that may bias data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
